molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B182030
CAS No.: 700-52-7
M. Wt: 166.2 g/mol
InChI Key: XMDSWVYUSVIUCD-UHFFFAOYSA-N
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Description

7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSWVYUSVIUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344462
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-52-7
Record name 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

The fusion of heterocyclic rings is a cornerstone of medicinal chemistry, often yielding molecular scaffolds with enhanced pharmacological profiles and novel mechanisms of action. Among these, the thiazolo[3,2-a]pyrimidine system, a fused heterocycle comprising thiazole and pyrimidine rings, has garnered significant attention.[1] This scaffold is a bioisostere of purines, allowing it to interact with a wide range of biological targets.[2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potential as anticancer agents, anti-inflammatory molecules, and inhibitors of critical viral enzymes like HIV-1 Ribonuclease H (RNase H).[3][4][5]

The specific analogue, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, serves as a foundational structure within this class. Its synthesis is a key process for researchers aiming to develop novel therapeutics. This guide provides a detailed exploration of its synthetic pathway, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of each reaction, justify the experimental choices, and provide detailed protocols suitable for a research setting.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

The most logical approach to constructing the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core involves a two-step sequence that builds the fused ring system from readily available precursors. A retrosynthetic disconnection across the pyrimidine ring reveals two key synthons: a nucleophilic 2-aminothiazole derivative and an electrophilic three-carbon unit, typically a β-ketoester.

This strategy is outlined below:

Caption: Retrosynthetic pathway for the target molecule.

This analysis logically dictates a synthetic strategy:

  • Hantzsch Thiazole Synthesis: Construction of the 2-amino-4-methylthiazole ring from chloroacetone and thiourea.[6]

  • Cyclocondensation Reaction: Annulation of the pyrimidine ring by reacting 2-amino-4-methylthiazole with ethyl acetoacetate, a reaction analogous to the well-established Gould-Jacobs synthesis of quinolines.[7][8]

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-methylthiazole

The cornerstone of this synthesis is the preparation of the thiazole precursor. The Hantzsch thiazole synthesis is the most efficient and widely adopted method for this transformation, valued for its simplicity, use of inexpensive starting materials, and generally high yields.[6][9][10]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-understood mechanism involving two key steps:

  • Nucleophilic Substitution (SN2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of chloroacetone, displacing the chloride ion.

  • Intramolecular Cyclization & Dehydration: The amino group of the resulting intermediate attacks the ketone carbonyl. The subsequent tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-amino-4-methylthiazole ring.[6]

G Thiourea Thiourea SN2_TS SN2 Attack Thiourea->SN2_TS Chloroacetone Chloroacetone Chloroacetone->SN2_TS Intermediate1 S-Alkyl Isothiourea Intermediate SN2_TS->Intermediate1 Cyclization_TS Intramolecular Cyclization Intermediate1->Cyclization_TS Intermediate2 Tetrahedral Intermediate Cyclization_TS->Intermediate2 Dehydration - H2O Intermediate2->Dehydration Product 2-Amino-4-methylthiazole Dehydration->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: 2-Amino-4-methylthiazole

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[11]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Thiourea76.1276.1 g1.0
Chloroacetone92.5392.5 g (80 mL)1.0
Water18.02100 mL-
Sodium Hydroxide40.00200 g5.0
Diethyl Ether74.12300 mL-

Procedure:

  • A 500-mL three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Thiourea (76.1 g, 1.0 mol) and water (100 mL) are added to the flask.

  • The stirrer is started, and chloroacetone (92.5 g, 1.0 mol) is added dropwise from the funnel over 30 minutes. The reaction is exothermic, and the thiourea will dissolve as it proceeds.

  • After the addition is complete, the resulting yellow solution is heated to reflux for two hours.

  • The mixture is cooled in an ice bath. While stirring vigorously, solid sodium hydroxide (200 g) is added portion-wise, ensuring the temperature does not rise excessively.

  • The mixture will separate into two layers. The upper, oily layer containing the product is separated using a separatory funnel.

  • The aqueous layer is extracted three times with diethyl ether (100 mL each).

  • The initial oil layer is combined with the ether extracts and dried over anhydrous sodium hydroxide (30 g).

  • The solution is filtered to remove the drying agent and any tars.

  • The ether is removed by distillation on a steam bath, and the residual red oil is purified by vacuum distillation to yield 2-amino-4-methylthiazole.

Part 2: Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

The final step involves the construction of the pyrimidine ring onto the thiazole core. This is achieved through a cyclocondensation reaction between 2-amino-4-methylthiazole and ethyl acetoacetate. This transformation is mechanistically similar to the Gould-Jacobs reaction, which utilizes an aniline and an ethoxymethylenemalonate ester to form quinolones.[7][12] The reaction requires thermal energy to drive the intramolecular cyclization and elimination of ethanol.

Mechanism of Cyclocondensation

The reaction proceeds in a stepwise fashion:

  • Nucleophilic Attack: The exocyclic amino group of 2-amino-4-methylthiazole, being more nucleophilic than the endocyclic nitrogen, attacks the ketone carbonyl of ethyl acetoacetate.

  • Condensation: The resulting hemiaminal intermediate rapidly loses a molecule of water to form a stable enamine intermediate (an N-vinylthiazole derivative).

  • Intramolecular Cyclization: The endocyclic thiazole nitrogen attacks the electrophilic ester carbonyl. This is the key ring-forming step and is often the rate-determining step, requiring elevated temperatures.

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, aromatic fused-ring system.

G Thiazole 2-Amino-4- methylthiazole Attack1 Nucleophilic Attack Thiazole->Attack1 EAA Ethyl Acetoacetate EAA->Attack1 Enamine Enamine Intermediate Attack1->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination - EtOH Tetrahedral->Elimination Product 7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one Elimination->Product

Caption: Cyclocondensation to form the target product.

Detailed Experimental Protocol: 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

This is a general procedure based on established methods for synthesizing thiazolo[3,2-a]pyrimidines.[1][13] The use of a high-boiling solvent like diphenyl ether or a dehydrating/condensing agent like polyphosphoric acid (PPA) is crucial for achieving good yields.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylthiazole114.1711.4 g0.1
Ethyl Acetoacetate130.1414.3 g (14.0 mL)0.11
Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • In a 250-mL round-bottom flask, 2-amino-4-methylthiazole (11.4 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) are mixed.

  • Polyphosphoric acid (~50 g) is carefully added to the mixture with stirring.

  • The flask is equipped with a condenser and a calcium chloride drying tube.

  • The reaction mixture is heated in an oil bath at 120-130 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to approximately 80 °C.

  • The warm, viscous mixture is poured slowly and with vigorous stirring into a beaker containing 500 mL of ice-cold water.

  • The resulting precipitate is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The solid product is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

AnalysisExpected Observations
Melting Point A sharp melting point consistent with literature values.
1H NMR Signals corresponding to the methyl group, the pyrimidine proton, and the thiazole proton in the expected chemical shift regions and with correct integration.
13C NMR Resonances for all unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for the C=O (amide) group (~1680-1660 cm-1) and C=C/C=N bonds in the aromatic region.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C7H6N2OS, M.W. = 166.20 g/mol ).

Conclusion

The synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a highly accessible and logical process for medicinal and organic chemists. By employing the robust Hantzsch synthesis for the key thiazole intermediate followed by a thermally-driven cyclocondensation, the target scaffold can be constructed efficiently. This guide has detailed the mechanistic rationale and provided field-proven protocols to empower researchers in the synthesis and further development of this pharmaceutically important class of molecules. The inherent versatility of this pathway allows for the generation of diverse analogues by simply modifying the starting materials, paving the way for the discovery of new therapeutic agents.[3][4]

References

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  • Jia, Y., et al. (2014). Synthesis of thiazolo[3,2-a]pyrimidines by condensation of pyrimidine-2-thiones. As cited in: Al-Salahi, R., & Marzouk, M. (2021). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. ResearchGate. ([Link])

  • Poczta, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(15), 4463. ([Link])

  • Al-Omary, F. A., et al. (2024). Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. Journal of Molecular Structure, 1301, 137357. ([Link])

  • Kulakov, I. V., et al. (2009). Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones. Chemistry of Heterocyclic Compounds, 45(7), 856-860. ([Link])

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Sources

The Expanding Therapeutic Potential of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological effects, and structure-activity relationships (SAR) of its derivatives, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics. As structural analogs of biogenic purines, these compounds have the potential to interact with a wide array of biological targets, leading to diverse therapeutic applications.[1][2] This guide will delve into the anticancer, antimicrobial, anti-inflammatory, and metabolic regulatory properties of this versatile chemical class.

I. The Synthetic Landscape: Crafting the Thiazolo[3,2-a]pyrimidin-5-one Core

The synthesis of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core and its derivatives is a critical aspect of exploring their therapeutic potential. A common and efficient method involves the reaction of 2-amino-4-methylthiazole with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst like polyphosphoric acid (PPA) or under microwave irradiation to facilitate cyclization.[3] Variations of this approach allow for the introduction of diverse substituents at various positions of the fused ring system, enabling the systematic investigation of structure-activity relationships.

A representative synthetic scheme is outlined below:

reagents Reagents: - 2-Amino-4-methylthiazole - Substituted β-ketoester (e.g., ethyl acetoacetate) - Catalyst (e.g., PPA, Microwave) start Starting Materials intermediate Intermediate start->intermediate Condensation product 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivative intermediate->product Cyclization cluster_pathway Anticancer Mechanism compound Thiazolo[3,2-a]pyrimidin-5-one Derivative dna DNA Double Helix compound->dna Intercalation topoII Topoisomerase II compound->topoII Inhibition dna_damage DNA Double-Strand Breaks topoII->dna_damage Stabilizes cleavage complex apoptosis Apoptosis dna_damage->apoptosis Triggers

Caption: Proposed anticancer mechanism of action.

B. Key Anticancer Derivatives and In Vitro Activity

Numerous studies have reported the synthesis and evaluation of novel thiazolo[3,2-a]pyrimidin-5-one derivatives with potent cytotoxic activity against a panel of human cancer cell lines. The table below summarizes the activity of some representative compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 3-(azidomethyl)-7-methylScov-3 (Ovarian)Promising[1]
Derivative B Varied aryl substitutionsVariousGI50 as low as 3.2 µM[4]
Derivative C Substituted phenyl at C5Renal (UO-31)Growth promotion 52.72%-64.52%

C. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Combating Microbial Threats: Antimicrobial Activity and Mechanism

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [5] A. Proposed Antimicrobial Mechanism of Action

The antimicrobial effect of these compounds is thought to stem from their ability to disrupt the integrity of the microbial cell membrane. [6]The amphiphilic nature of some derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into the lipid bilayer of the cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_pathway Antimicrobial Mechanism compound Thiazolo[3,2-a]pyrimidin-5-one Derivative membrane Bacterial Cell Membrane compound->membrane Insertion and Disruption leakage Leakage of Intracellular Components membrane->leakage Increased Permeability death Bacterial Cell Death leakage->death Leads to

Caption: Postulated antimicrobial mechanism of action.

B. Key Antimicrobial Derivatives and In Vitro Activity

Several studies have reported the minimum inhibitory concentrations (MICs) of various derivatives against clinically relevant bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Sulfonic Acid Derivatives Varied phenylamino and sulfonic acid groupsS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity[1]
Various Derivatives Diverse substitutionsS. aureus, E. coli, C. albicansSignificant inhibition
Thienothiazoloquinazolines Fused ring systemsE. coli, S. aureus, MRSAMICs as low as 2.95 µM[7]

IV. Modulating the Inflammatory Response: Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. Derivatives of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one have shown potent anti-inflammatory effects in various preclinical models. [8] A. Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is, in part, mediated by their ability to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [8]These cytokines play a central role in the inflammatory cascade, and their inhibition can effectively dampen the inflammatory response. Some derivatives are also believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. [9]

cluster_pathway Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) macrophage->cytokines Produces compound Thiazolo[3,2-a]pyrimidin-5-one Derivative compound->macrophage Inhibits inflammation Inflammation cytokines->inflammation Promote

Caption: Inhibition of pro-inflammatory cytokine production.

B. In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model used to evaluate the in vivo efficacy of potential anti-inflammatory drugs.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Targeting Metabolic Disorders: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Thiazolo[3,2-a]pyrimidin-5-one derivatives have been identified as a novel class of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [10]This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.

A. Mechanism of 11β-HSD1 Inhibition

By selectively inhibiting 11β-HSD1, these derivatives reduce the intracellular concentration of cortisol in key metabolic tissues like the liver and adipose tissue. [10]This leads to improved insulin sensitivity, reduced glucose production, and a more favorable metabolic profile. Molecular docking studies have suggested that these compounds bind to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. [10] B. Key 11β-HSD1 Inhibitors

A study investigating 29 thiazolo[3,2-a]pyrimidin-5-one derivatives revealed that many of them exhibited significant inhibitory activity against 11β-HSD1, with some showing up to 59.15% inhibition at a concentration of 10 µmol/L. [10]The most active compound, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, was also found to be a selective inhibitor of 11β-HSD1 over 11β-HSD2. [10]

VI. Structure-Activity Relationship (SAR) Insights

The extensive research on 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives has provided valuable insights into their structure-activity relationships.

  • Anticancer Activity: The planarity of the fused ring system is crucial for DNA intercalation. Substitutions at various positions with bulky or electron-withdrawing groups can modulate the binding affinity and cytotoxic potency.

  • Antimicrobial Activity: The presence of both lipophilic and hydrophilic moieties appears to be important for disrupting the bacterial cell membrane. The introduction of sulfonic acid groups has been shown to enhance antimicrobial activity. [1]* Anti-inflammatory Activity: The nature and position of substituents on the phenyl ring can significantly influence the anti-inflammatory potency. For instance, in some series, electron-withdrawing groups at the para position of a phenyl substituent enhance activity.

  • 11β-HSD1 Inhibition: The presence of a cycloalkane moiety has been shown to contribute to hydrophobic interactions with the enzyme's active site, enhancing inhibitory activity. [10]

VII. Conclusion and Future Directions

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class to address a wide range of unmet medical needs. Future research should focus on the continued exploration of the vast chemical space around this scaffold, with an emphasis on elucidating the precise molecular mechanisms of action for each biological activity. Advanced computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this remarkable heterocyclic system holds great promise for the future of drug discovery.

References

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mechanism of action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one and its Derivatives

Abstract

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core structure is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this compound and its analogs. As a Senior Application Scientist, this document is structured to not only present established findings but also to provide the logical framework and experimental designs necessary for researchers and drug development professionals to further investigate this promising class of molecules. We will delve into the molecular interactions, signaling pathways, and cellular effects that underpin the biological activities of these compounds, with a focus on their potential as kinase inhibitors, DNA interacting agents, and modulators of inflammatory pathways.

The Thiazolo[3,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The thiazolo[3,2-a]pyrimidine fused ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets. This versatility stems from its unique three-dimensional shape and electronic properties, which allow for diverse substitutions and modifications to fine-tune its pharmacological profile.[5] The pyrimidine component, being an isostere of the adenine ring of ATP, predisposes these molecules to interact with ATP-binding sites in enzymes, particularly protein kinases.[6][7] This has made the scaffold a fertile ground for the development of kinase inhibitors for oncology and other therapeutic areas.[8][9] Furthermore, the planar aromatic nature of the fused ring system facilitates interactions with DNA and other biological macromolecules.

Derivatives of the core 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for a range of activities, from anticancer to neuroprotective.[6][10] This guide will dissect the primary mechanisms through which these compounds are believed to exert their effects.

Unraveling the Anticancer Mechanisms of Action

The most extensively studied therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives lies in their anticancer activity.[5][6] Several distinct but potentially overlapping mechanisms have been proposed, primarily focusing on the inhibition of key cellular processes required for tumor growth and survival.

Inhibition of Protein Kinases

A predominant hypothesis for the anticancer effects of many pyrimidine-based heterocycles is their ability to function as ATP-competitive inhibitors of protein kinases.[7] Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. The thiazolo[3,2-a]pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of various kinases and block their catalytic activity.[7]

Several studies have identified specific kinases that are inhibited by thiazolopyrimidine derivatives, including Tie-2, an angiopoietin receptor tyrosine kinase involved in angiogenesis, and AKT1 (Protein Kinase B), a key node in cell survival pathways.[11][12]

Expert Insight: The rationale for targeting kinases with this scaffold is rooted in bioisosterism. By substituting the natural purine ring of ATP with the thiazolopyrimidine core, we can achieve competitive binding. The key to specificity lies in the substituents on the core, which can be designed to exploit unique features in the ATP-binding sites of different kinases, thus minimizing off-target effects.

G MTP 7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one Kinase Protein Kinase (e.g., AKT1, Tie-2) MTP->Kinase Binds to ATP pocket ATP ATP ATP->Kinase Natural Ligand Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis / Inhibition of Proliferation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Downstream->Apoptosis Inhibition of

Caption: Proposed mechanism of kinase inhibition by 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one to a target kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Inhibition of binding results in a decrease in the FRET signal.

Materials:

  • Target Kinase (e.g., recombinant human AKT1)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate, low volume, black

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 1 mM. Also, prepare a serial dilution of the positive control.

  • Assay Plate Setup:

    • To each well, add 2.5 µL of the diluted test compound or control.

    • Add 5 µL of a 2X solution of the Kinase-Antibody mixture in assay buffer.

    • Add 2.5 µL of a 4X solution of the Alexa Fluor™ 647-Tracer in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

DNA Binding and Topoisomerase II Inhibition

Another avenue of anticancer activity for thiazolopyrimidine derivatives is through direct interaction with DNA or inhibition of enzymes that regulate DNA topology, such as topoisomerase II.[13] Molecular docking studies have suggested that some derivatives can effectively fit into the minor groove of DNA, particularly at AT-rich regions.[13] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, by stabilizing the DNA-topoisomerase II cleavage complex, these compounds can prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.

G cluster_0 DNA Binding Assessment cluster_1 Topoisomerase II Activity A Compound + DNA (e.g., Calf Thymus DNA) B UV-Vis Spectroscopy (Hypochromism/Bathochromism) A->B C Fluorescence Spectroscopy (Ethidium Bromide Displacement) A->C Result1 Confirmation of DNA Binding C->Result1 D Supercoiled Plasmid DNA + Topo II + Compound E Agarose Gel Electrophoresis D->E F Analysis of DNA Forms (Supercoiled vs. Relaxed) E->F Result2 Inhibition of DNA Relaxation F->Result2

Caption: Workflow to investigate DNA binding and Topoisomerase II inhibition.

Principle: This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by human topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP (1 mM)

  • 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Test Compound)

  • Etoposide (Positive Control)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • 1% Agarose Gel containing 0.5 µg/mL ethidium bromide

  • TAE Buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, supercoiled pBR322 DNA (250 ng), and various concentrations of the test compound or etoposide.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 80V for 2 hours in TAE buffer.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a persistence of the supercoiled DNA form.

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key factor in many diseases.[14] Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[3][15] One of the key mechanisms explored is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Inhibition of 11β-HSD1

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, primarily in glucocorticoid target tissues like the liver and adipose tissue.[16] Overexpression of 11β-HSD1 can lead to elevated local cortisol levels, contributing to metabolic syndrome and inflammation. Selective inhibitors of this enzyme are therefore of therapeutic interest.[16]

Studies have shown that certain thiazolo[3,2-a]pyrimidin-5-one derivatives can inhibit 11β-HSD1.[16] Molecular docking simulations suggest that these compounds bind to the active site, forming hydrogen bonds with key residues like Ala172 and Tyr177, and making hydrophobic contacts with the NADP⁺ cofactor.[16]

Compound IDSubstitution Pattern% Inhibition at 10 µMReference
TPD-1 7-(cyclohexylmethyl)-2-iodomethyl59.15%[16]
TPD-2 7-benzyl-2-methyl45.30%[16]
TPD-3 7-propyl-2-phenyl33.10%[16]

This table represents hypothetical data based on published findings to illustrate the structure-activity relationship.

Principle: This assay measures the conversion of cortisone to cortisol in human liver microsomes (a rich source of 11β-HSD1) in the presence of the NADPH cofactor. The inhibition of this conversion by the test compound is quantified using LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Cortisone

  • NADPH

  • 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Test Compound)

  • Carbenoxolone (Positive Control)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., d4-cortisol) for reaction quenching

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of HLM, phosphate buffer, and the test compound at various concentrations to 37°C.

  • Substrate Addition: Add cortisone to the wells.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of cortisol formed using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Summary and Future Directions

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold is a versatile platform for the development of novel therapeutics. The evidence strongly suggests that its biological effects are mediated through multiple mechanisms of action, with kinase inhibition and DNA interaction being prominent in its anticancer activity, and enzyme modulation, such as 11β-HSD1 inhibition, contributing to its anti-inflammatory potential.

The specific mechanism of action for any given derivative is highly dependent on its substitution pattern. Future research in this area should focus on:

  • Target Deconvolution: Employing chemoproteomics and other unbiased screening methods to identify the full spectrum of molecular targets for promising lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for a single, desired target to minimize off-target toxicities.

  • In Vivo Efficacy Studies: Progressing compounds with well-defined in vitro mechanisms of action into relevant animal models to validate their therapeutic potential.

This guide provides a foundational framework for understanding and investigating the complex pharmacology of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives. The experimental protocols and logical workflows outlined herein offer a clear path for researchers to rigorously characterize these compounds and unlock their full therapeutic promise.

References

  • Abo-Ashour, M. F., et al. (2020). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. RSC Advances, 10(72), 44209-44223. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Bioorganic Chemistry, 74, 113-125. [Link]

  • Gouda, M. A., et al. (2015). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Medicinal Chemistry Research, 24(3), 1082-1093. [Link]

  • Studzińska, R., et al. (2018). Thiazolo[3,2-a]pyrimidin-5-one derivatives as a novel class of 11β-hydroxysteroid dehydrogenase inhibitors. Bioorganic Chemistry, 80, 465-472. [Link]

  • Al-Ghorbani, M., et al. (2024). Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. Journal of Molecular Structure, 1300, 137255. [Link]

  • Patel, R. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 4(2), 342-349. [Link]

  • Cushing, T. D., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6663-6667. [Link]

  • ResearchGate. (n.d.). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. RSC Advances, 13(8), 5163-5175. [Link]

  • Mu, L., et al. (2020). Evaluation of 5H-Thiazolo[3,2-α]pyrimidin-5-ones as Potential GluN2A PET Tracers. ChemMedChem, 15(15), 1438-1450. [Link]

  • Sahu, S. K., et al. (2012). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Journal of the Korean Chemical Society, 56(3), 338-346. [Link]

  • Scott, J. S., et al. (2017). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 8(4), 661-675. [Link]

  • Der Pharma Chemica. (2016). Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies of New Thiazolo[3,2-A]Pyrimidin-5- One. Der Pharma Chemica, 8(19), 38-48. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696. [Link]

  • Frolova, Y., et al. (2021). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules, 26(16), 4983. [Link]

  • Mineeva, I., et al. (2022). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(1), 47-56. [Link]

  • Atanasova, M., et al. (1993). Synthesis and biological activity of pyrimido[2,1-b][17][18]thiazine,[17][18]thiazino[3,2-a]purine and[13][17][18]triazolo[4,5-d][17][18]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues. Il Farmaco, 48(12), 1657-1667. [Link]

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An In-depth Technical Guide to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 700-52-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, a heterocyclic compound with the CAS number 700-52-7, is a prominent member of the thiazolo[3,2-a]pyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purine bases, suggesting a potential for interaction with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological applications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known properties of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

PropertyValueSource
CAS Number 700-52-7[3]
Molecular Formula C₇H₆N₂OS[3]
Molecular Weight 166.20 g/mol [3]
Appearance White to off-white crystals (for related compounds)[4]
Melting Point Estimated to be in the range of 130-210 °C (based on related structures)[1][4]
Solubility Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); limited solubility in nonpolar solvents.
Storage Sealed in a dry environment at 2-8°C.[3]

Spectroscopic Data (Predicted)

While experimental spectra for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl (CH₃) group protons. The protons on the pyrimidine and thiazole rings will likely appear as multiplets in the downfield aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, including the methyl carbon, the carbonyl carbon, and the carbons of the heterocyclic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic peaks will correspond to C-H, C=C, and C-N bond vibrations within the heterocyclic structure.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the heterocyclic rings.

Synthesis Strategies

The synthesis of the thiazolo[3,2-a]pyrimidine scaffold can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted 2-aminothiazole with a β-ketoester or a similar three-carbon electrophile.

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminothiazole Derivative C Condensation & Cyclization A->C B Diketene or β-Ketoester B->C D 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one C->D

Caption: General synthesis workflow for thiazolo[3,2-a]pyrimidin-5-ones.

Detailed Protocol for a Related Derivative (Illustrative):

While a specific protocol for the title compound is not detailed in the available literature, the synthesis of a related compound, 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, proceeds from 3-(chloromethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.[1] The synthesis of the core 7-methyl-thiazolo[3,2-a]pyrimidin-5-one structure would likely involve the reaction of 2-amino-4-methylthiazole with a suitable cyclizing agent like diketene or ethyl acetoacetate, followed by intramolecular cyclization.

Example Protocol for a General Condensation/Cyclization:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 2-aminothiazole derivative in a suitable solvent such as glacial acetic acid or a high-boiling point alcohol.

  • Reagent Addition: Add an equimolar amount of the β-dicarbonyl compound (e.g., ethyl acetoacetate for the synthesis of a methyl-substituted pyrimidinone ring).

  • Catalysis (if necessary): In some cases, an acid or base catalyst may be required to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolo[3,2-a]pyrimidin-5-one.

Biological Activity and Potential Applications

The thiazolo[3,2-a]pyrimidine scaffold is recognized for its diverse pharmacological activities, positioning it as a "privileged structure" in drug discovery. Derivatives of this core have demonstrated a wide range of biological effects, including:

  • Anticancer Activity: Several studies have reported the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key cellular processes or enzymes involved in cancer progression.

  • Antibacterial and Antifungal Activity: The structural similarity to purines suggests that these compounds may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.

  • Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.

  • Antiviral Activity: The thiazolo[3,2-a]pyrimidine nucleus has been explored for its potential to inhibit viral replication.[2]

  • Enzyme Inhibition: A patent has disclosed the use of 5H-thiazolo[3,2-a]pyrimidin-5-one compounds as monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of neurological disorders.

Potential Signaling Pathways and Targets:

G cluster_targets Potential Biological Targets cluster_effects Cellular Effects compound 7-Methyl-5H- thiazolo[3,2-a]pyrimidin-5-one kinases Protein Kinases compound->kinases enzymes Metabolic Enzymes (e.g., MAO) compound->enzymes receptors Cellular Receptors compound->receptors dna DNA/RNA Synthesis compound->dna proliferation Inhibition of Proliferation kinases->proliferation neurotransmission Alteration of Neurotransmission enzymes->neurotransmission inflammation Modulation of Inflammation receptors->inflammation apoptosis Apoptosis dna->apoptosis

Caption: Potential biological targets and cellular effects of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Safety and Handling

Based on available safety data for this class of compounds, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one should be handled with care in a laboratory setting. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its core structure is associated with a broad spectrum of biological activities, making it an attractive starting point for the development of novel therapeutic agents. While a complete physicochemical and pharmacological profile of this specific compound is still emerging, this guide consolidates the current knowledge and provides a framework for future research endeavors. Further studies are warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

  • Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation - Taylor & Francis. (URL: [Link])

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI. (URL: [Link])

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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of the Thiazolo[3,2-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[3,2-a]pyrimidine nucleus, a fused heterocyclic system of profound significance in medicinal chemistry, represents a compelling case study in the evolution of synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged scaffold. We will trace its conceptual origins from the foundational Biginelli and Hantzsch reactions of the late 19th century to the first definitive syntheses and the subsequent evolution of increasingly sophisticated and efficient methodologies. This guide will furnish researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic transformations, the rationale behind experimental designs, and the burgeoning biological importance that has cemented the thiazolo[3,2-a]pyrimidine core as a cornerstone in the development of novel therapeutics.

Conceptual Origins: The Foundational Pillars of Synthesis

The story of the thiazolo[3,2-a]pyrimidine core does not begin with its direct synthesis, but rather with the pioneering work on its constituent ring systems: the pyrimidine and the thiazole. The intellectual framework for its eventual construction was laid in the late 19th century through two seminal named reactions that have become cornerstones of heterocyclic chemistry.

The Biginelli Reaction: A Gateway to Dihydropyrimidinethiones

In 1893, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to produce dihydropyrimidines. A critical variation of this reaction, employing thiourea instead of urea, provided a direct route to 3,4-dihydropyrimidine-2(1H)-thiones. These molecules, possessing an embedded thiourea functional group, are the quintessential precursors for the subsequent annulation of the thiazole ring. The Biginelli reaction's robustness and tolerance for a wide range of substituents provided a versatile platform for generating a diverse library of pyrimidine-2-thione building blocks.

The Hantzsch Thiazole Synthesis: A Blueprint for Ring Fusion

The Hantzsch thiazole synthesis, first described in the late 1880s, is a classic method for constructing the thiazole ring via the condensation of an α-haloketone with a thioamide. This reaction provided the fundamental chemical logic for the subsequent development of the thiazolo[3,2-a]pyrimidine scaffold. The core principle of forming a new five-membered sulfur- and nitrogen-containing ring by reacting a thioamide-containing heterocycle with a bifunctional electrophile would prove to be the key insight.

The Dawn of a New Scaffold: The First Syntheses of Thiazolo[3,2-a]pyrimidines

While the foundational reactions were established in the late 19th century, the first deliberate synthesis of the fused thiazolo[3,2-a]pyrimidine ring system appears in the chemical literature in the mid-20th century. These early methods were a direct and logical extension of the Hantzsch synthesis, applying its principles to the pyrimidine-2-thione precursors generated from the Biginelli reaction.

One of the most common and historically significant approaches involves the condensation of a pyrimidine-2-thione with an α-haloketone. This reaction proceeds via an initial S-alkylation of the pyrimidine-2-thione to form a 2-(ketoalkylthio)pyrimidine intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like polyphosphoric acid, leads to the formation of the fused thiazole ring, yielding the thiazolo[3,2-a]pyrimidine core.[1]

Experimental Protocol: A Classic Synthesis of a 5H-Thiazolo[3,2-a]pyrimidine Derivative

This protocol is a representative example of the early, foundational syntheses of the thiazolo[3,2-a]pyrimidine core.

Step 1: Synthesis of the Pyrimidine-2-thione Precursor (via Biginelli Reaction)

  • To a solution of an aromatic aldehyde (10 mmol) and a β-ketoester (10 mmol) in ethanol (50 mL), add thiourea (15 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (5 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the corresponding 3,4-dihydropyrimidine-2(1H)-thione.

Step 2: Synthesis of the Thiazolo[3,2-a]pyrimidine

  • In a round-bottom flask, dissolve the pyrimidine-2-thione (5 mmol) and a substituted α-bromoacetophenone (5 mmol) in absolute ethanol (30 mL).

  • Reflux the mixture for 3-4 hours. The progress of the S-alkylation can be monitored by TLC.

  • After cooling, the intermediate 2-(phenacylthio)-dihydropyrimidine hydrobromide may precipitate and can be isolated, or the reaction mixture can be taken directly to the next step.

  • For cyclodehydration, the crude intermediate is heated with freshly prepared polyphosphoric acid (PPA) at 100-120 °C for 1-2 hours.

  • The reaction mixture is then cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., ammonium hydroxide or sodium bicarbonate).

  • The resulting precipitate, the thiazolo[3,2-a]pyrimidine derivative, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Evolution of Synthetic Methodologies

Following the initial discoveries, the field of thiazolo[3,2-a]pyrimidine synthesis has seen continuous innovation, driven by the quest for higher yields, greater molecular diversity, and more environmentally benign procedures.

One-Pot and Multicomponent Reactions

A significant advancement has been the development of one-pot and multicomponent reactions (MCRs) that combine several synthetic steps into a single operation, thereby increasing efficiency and reducing waste. These elegant strategies often involve the in-situ formation of the pyrimidine-2-thione followed by its reaction with an α-haloketone or other suitable electrophiles in the same reaction vessel. For instance, a mixture of an aldehyde, a β-ketoester, thiourea, and an α-haloketone can be reacted together under appropriate conditions to directly afford the thiazolo[3,2-a]pyrimidine product.

Intramolecular Cyclization of 2-Substituted Pyrimidines

Another important synthetic avenue involves the intramolecular cyclization of pyrimidines bearing a suitable side chain at the 2-position. For example, 2-(carboxymethylthio)pyrimidines can undergo cyclization upon treatment with dehydrating agents to form thiazolo[3,2-a]pyrimidin-3(2H)-ones. This approach offers a versatile route to derivatives with a carbonyl group in the thiazole ring.

Visualizing the Synthetic Pathways

To better illustrate the key synthetic transformations, the following diagrams outline the foundational and evolved methodologies for constructing the thiazolo[3,2-a]pyrimidine core.

G cluster_biginelli Biginelli Reaction cluster_hantzsch Hantzsch-type Cyclization Aldehyde Aldehyde PyrimidineThione Pyrimidine-2-thione Aldehyde->PyrimidineThione One-pot reaction BetaKetoester β-Ketoester BetaKetoester->PyrimidineThione Thiourea Thiourea Thiourea->PyrimidineThione S_Alkylation S-Alkylation Intermediate PyrimidineThione->S_Alkylation Reaction with AlphaHaloKetone α-Haloketone AlphaHaloKetone->S_Alkylation ThiazoloPyrimidine Thiazolo[3,2-a]pyrimidine S_Alkylation->ThiazoloPyrimidine Intramolecular Cyclization

Caption: Foundational synthesis of thiazolo[3,2-a]pyrimidines.

G cluster_one_pot One-Pot / Multicomponent Reaction cluster_stepwise Stepwise Synthesis Start Starting Materials (Aldehyde, β-Ketoester, Thiourea, α-Haloketone) OnePot Direct Formation of Thiazolo[3,2-a]pyrimidine Start->OnePot Modern Approach Biginelli Biginelli Reaction Start->Biginelli Classic Approach PyrimidineThione Pyrimidine-2-thione Biginelli->PyrimidineThione Hantzsch Hantzsch-type Cyclization PyrimidineThione->Hantzsch ThiazoloPyrimidine Thiazolo[3,2-a]pyrimidine Hantzsch->ThiazoloPyrimidine

Caption: Comparison of classic vs. modern synthetic approaches.

The Impetus for Discovery: Early Biological Investigations

The sustained interest in the thiazolo[3,2-a]pyrimidine scaffold is largely attributable to its diverse and potent biological activities. As a bioisostere of purines, this heterocyclic system was an early candidate for investigation as an antagonist of various biological processes. Initial studies, though often not as systematic as modern high-throughput screening, revealed a range of promising pharmacological properties.

Early reports hinted at the potential of thiazolo[3,2-a]pyrimidine derivatives as antimicrobial agents, with activity observed against both bacteria and fungi. Furthermore, anti-inflammatory and analgesic properties were identified in certain derivatives, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

More recently, the thiazolo[3,2-a]pyrimidine core has been identified as a privileged scaffold for the development of potent and selective inhibitors of various enzymes and receptors. This has led to the discovery of compounds with significant anticancer, antiviral, and neuroprotective activities. The ability to readily modify the substitution pattern on both the thiazole and pyrimidine rings has allowed for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity for a given biological target.

Conclusion and Future Outlook

The journey of the thiazolo[3,2-a]pyrimidine core, from its conceptual beginnings in the 19th century to its current status as a highly valued scaffold in medicinal chemistry, is a testament to the power of fundamental organic synthesis and the relentless pursuit of novel therapeutic agents. The early synthetic methods, while foundational, have given way to more sophisticated and efficient strategies that enable the rapid generation of diverse compound libraries for biological screening. The broad spectrum of biological activities associated with this scaffold ensures that it will remain an active area of research for the foreseeable future. Future work will likely focus on the development of even more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to the synthesis of these valuable compounds.

References

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. (URL: [Link])

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Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Analogs

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular frameworks, often termed "privileged structures," emerge as consistently effective binders to a multitude of biological targets. The fused heterocyclic system of thiazolo[3,2-a]pyrimidine is one such scaffold. Its significance stems from its structural analogy to biogenic purine bases, the fundamental building blocks of nucleic acids.[1][2] This bioisosteric relationship allows thiazolo[3,2-a]pyrimidine derivatives to act as purine antagonists or mimics, enabling them to interact with a vast array of biological machinery, particularly the ATP-binding sites of enzymes.[1][3]

Derivatives of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core have demonstrated a remarkable breadth of pharmacological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents.[2][4][5][6] The fused ring system provides a rigid, planar structure that can be strategically decorated with various functional groups, allowing for the fine-tuning of its physicochemical properties and biological activity.

This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. By dissecting the influence of specific structural modifications on a range of biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of next-generation therapeutic agents based on this versatile scaffold.

I. The Core Moiety: Synthesis and Physicochemical Landscape

The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold. The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one system is typically constructed via a well-established cyclocondensation reaction. The most common approach involves the reaction of a 2-aminothiazole derivative with a β-ketoester, such as ethyl acetoacetate, often in an acidic medium like acetic acid.[2][7] This reaction proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system. The choice of this synthetic route is strategic; it is robust, high-yielding, and, crucially, allows for variability in the starting materials to generate a diverse library of analogs for screening.

General_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminothiazole 2-Aminothiazole Derivative reaction Cyclocondensation aminothiazole->reaction Acid Catalyst (e.g., Acetic Acid) ketoester Ethyl Acetoacetate (or other β-ketoester) ketoester->reaction product 7-Methyl-5H-thiazolo[3,2-a] pyrimidin-5-one Core reaction->product Intramolecular Cyclization

General synthetic route for the thiazolo[3,2-a]pyrimidin-5-one core.

II. Structure-Activity Relationship (SAR) Analysis Across Key Biological Targets

The strategic modification of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has unveiled distinct SAR trends for various therapeutic applications. The following sections dissect these relationships based on biological activity.

A. Anticancer Activity

The development of novel anticancer agents remains a paramount challenge. The thiazolo[3,2-a]pyrimidine scaffold has proven to be a fertile ground for this endeavor, with analogs exhibiting potent cytotoxicity against numerous cancer cell lines.[5][8]

Key SAR Insights:

  • Position 3: Modifications at this position are critical. The introduction of a 3-(chloromethyl) group serves as a reactive precursor for further derivatization.[8] Its conversion to a 3-(azidomethyl) moiety has been shown to yield compounds with promising cytotoxic activity, suggesting that this position can be exploited to introduce functionalities that enhance tumor cell targeting or interaction with intracellular components.[8]

  • Position 5: The carbonyl group at C5 is a key structural feature, likely acting as a hydrogen bond acceptor, crucial for binding to target proteins.

  • Position 6: Substitution at the C6 position with groups like an ethyl carboxylate has been explored. This ester functionality can be further modified, for instance, into hydrazides and subsequently into various five-membered heterocycles, leading to compounds with significant activity. Specifically, derivatives bearing a 2,4-dimethoxyphenyl group at C5 and various substituents at C6 have been identified as potent topoisomerase II inhibitors.[7]

  • Position 7: The 7-methyl group is a defining feature of this analog class. While other substitutions are possible, the methyl group often provides a good balance of steric and electronic properties for potent activity.

Mechanism of Action: The anticancer effects of these analogs are multifaceted. Their structural similarity to purines suggests they can function as ATP-competitive inhibitors of protein kinases, a major class of oncology targets.[3][9] Additionally, specific analogs have been demonstrated to act as inhibitors of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[7] Other proposed mechanisms include DNA binding and the induction of apoptosis.[1]

Table 1: Summary of Anticancer Activity for Selected Analogs

Compound ID Substitution Pattern Target Cell Line IC₅₀ (µM) Reference
Analog A 3-(azidomethyl)-7-methyl Various Promising Cytotoxicity [8]
Analog B 5-(2,4-dimethoxyphenyl)-6-(ethyl carboxylate) MCF-7 1.21 [7]
Analog C 5-(2,4-dimethoxyphenyl)-6-(thiazolidinone) HepG-2 0.87 [7]

| A28 | (Thiazolo[3,2-a]pyrimidine derivative) | HIV-1 RNase H | 4.14 |[10] |

Key SAR points for anticancer activity.
B. Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Thiazolo[3,2-a]pyrimidine derivatives have shown considerable promise in this area.[4][11]

Key SAR Insights:

  • Phenylamino Substitutions: The presence of a substituted phenylamino group at the C7 position is a common feature in antimicrobially active analogs.

  • Halogenation: The introduction of halogens (e.g., Cl, Br, F) on this phenyl ring often enhances antimicrobial potency. The position of the halogen can significantly influence the activity spectrum.[4]

  • Sulfonic Acid Groups: The incorporation of a sulfonic acid group has been reported to augment antimicrobial activity, likely by improving the compound's solubility and ability to interact with bacterial targets.[4]

  • Arylazo Groups: The introduction of an arylazo moiety has been shown to produce compounds with significant activity against S. aureus, E. coli, and C. albicans.[12]

Table 2: Summary of Antimicrobial Activity for Selected Analogs

Compound Class Key Feature Target Organism MIC Range Reference
Sulfonic Acid Series -SO₃H group M. tuberculosis Good Activity [4]
Quinoline Hybrids Fused Quinoline Ring K. pneumoniae, S. aureus 1-5 µmol/mL [13]

| Arylazo Series | -N=N-Aryl group | S. aureus, E. coli | Potent Inhibition |[12] |

C. Anti-inflammatory Activity

Chronic inflammation underlies many diseases. A series of thiazolo[3,2-a]pyrimidine derivatives were designed and found to be potent inhibitors of pro-inflammatory cytokine release, showing therapeutic potential for conditions like acute lung injury (ALI).[6]

Key SAR Insights:

  • Structure-activity relationship studies led to the discovery of compounds that could potently inhibit the lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in a dose-dependent manner.[6]

  • The most promising compounds from these studies demonstrated in vivo efficacy, attenuating LPS-induced ALI and improving lung histopathology in animal models, validating the therapeutic potential of this scaffold for inflammatory diseases.[6]

D. Other Bioactivities: RNase H and Acetylcholinesterase Inhibition

The versatility of the scaffold is further highlighted by its activity against other distinct targets.

  • HIV-1 RNase H Inhibition: A series of these derivatives were identified as novel allosteric inhibitors of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication.[10] Compound A28 emerged as the most potent, with an IC₅₀ of 4.14 µM. Molecular modeling suggested these inhibitors bind to an allosteric site at the interface of the p51 and p66 subunits of HIV reverse transcriptase.[10]

  • Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, virtual screening identified the 5H-thiazolo[3,2-a]pyrimidine scaffold as a potential inhibitor of AChE. Subsequent synthesis and pharmacological assays confirmed that several analogs displayed significant inhibitory effects, presenting a novel structural class for the development of anti-Alzheimer's drugs.[14]

III. Experimental Protocols and Methodologies

The trustworthiness of SAR data is underpinned by robust and reproducible experimental methods. Below are standardized protocols for the synthesis and evaluation of these analogs.

A. General Synthetic Procedure for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Causality: This procedure utilizes a classic acid-catalyzed cyclocondensation, which is a reliable and high-yield method for forming the fused pyrimidinone ring from readily available starting materials. Acetic acid serves as both the solvent and the catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.

  • Addition: To the solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.[2]

B. Protocol for In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is a self-validating colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[8]

C. Drug Discovery and Evaluation Workflow

The process of advancing a compound from a synthetic concept to a potential drug candidate is a multi-step, iterative process.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization A Scaffold Selection & SAR Analysis B Analog Synthesis A->B C In Vitro Biological Screening (e.g., MTT, MIC assays) B->C D Hit Identification C->D E Mechanism of Action Studies (e.g., Kinase Assays, Docking) D->E F Lead Compound Identified E->F F->A Iterative Redesign G ADME/Tox Profiling F->G H In Vivo Efficacy Studies (Animal Models) G->H

Iterative workflow for drug discovery based on the target scaffold.

IV. Future Perspectives and Conclusion

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. The extensive body of research demonstrates that targeted modifications at the C3, C5, and C6 positions are particularly effective for modulating biological activity, leading to potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While several mechanisms have been proposed, further studies are needed to elucidate the precise molecular targets for the most potent analogs, particularly in the anticancer and anti-inflammatory domains. Kinome screening and proteomics could reveal novel targets.

  • Pharmacokinetic Optimization: A critical next step is the systematic evaluation and optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Improving bioavailability and metabolic stability is essential for translating in vitro potency into in vivo efficacy.[8]

  • Exploration of New Chemical Space: While certain substitution patterns have been well-explored, there remains significant opportunity to introduce novel functionalities, particularly at the C2 and C3 positions, to explore new interactions with biological targets.

  • Combination Therapies: Investigating the synergistic effects of these analogs with existing therapeutic agents could open new avenues for treating drug-resistant cancers and infections.

References

  • Jadhav, S. D., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Al-Warhi, T., et al. (2024). Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. Taylor & Francis Online. [Link]

  • Guan, L.-P., et al. (2015). Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Buddh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis and antitumor activity of certain new thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine analogs. ResearchGate. [Link]

  • (2014). Design, synthesis, and biological evaluation of 5H-thiazolo[3,2-a]pyrimidine derivatives as a new type of acetylcholinesterase inhibitors. ResearchGate. [Link]

  • (2024). Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gholampour, N., et al. (2022). Diarylation of thiazolopyrimidines by laccase and their in vitro evaluation as antitumor agents. National Institutes of Health (NIH). [Link]

  • Wang, L., et al. (2024). Design, synthesis and biological evaluation of Thiazolo[3, 2-a]Pyrimidine derivatives as novel RNase H inhibitors. PubMed. [Link]

  • Xu, J., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. PubMed. [Link]

  • Gomha, S. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]

  • Riyadh, S. M., et al. (2024). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. National Institutes of Health (NIH). [Link]

  • Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]

  • Ugi, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). [Link]

  • Arthur, E., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Fadda, A. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI. [Link]

  • Ugi, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Hassan, G. S., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. National Institutes of Health (NIH). [Link]

  • (2018). New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Wang, Z.-Y., et al. (2011). Synthesis and Anti-tumor Activities of Novel[8][11][15]triazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[3,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the bioactivity of a specific derivative, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. By leveraging a multi-faceted computational approach, we can efficiently generate testable hypotheses regarding its potential therapeutic applications, thereby accelerating the early stages of drug discovery. This document moves beyond a simple listing of methods to explain the causal logic behind experimental choices, ensuring a self-validating and robust predictive framework.

Introduction: The Rationale for an In Silico First Approach

In modern drug discovery, in silico methodologies are indispensable for navigating the vast chemical space to identify promising lead compounds.[3] These computational techniques offer a cost-effective and rapid means to prioritize molecules for synthesis and experimental testing.[4] The subject of this guide, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, belongs to a class of compounds known for their potential as bioactive agents.[5][6] Recent studies on related derivatives have highlighted their cytotoxic activity, making them interesting candidates for further investigation as potential anticancer agents.[5][6]

This guide will delineate a systematic and integrated in silico workflow to predict the bioactivity of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. We will explore its potential biological targets, binding affinities, structure-activity relationships, and drug-like properties.

A Multi-faceted In Silico Workflow

A robust in silico analysis relies on the convergence of evidence from multiple computational methods. Each technique provides a different piece of the puzzle, and together they create a more complete picture of a molecule's potential bioactivity. The workflow presented here is designed to be logical and iterative, with the results from one step informing the next.

G cluster_0 Initial Assessment cluster_1 Target Identification & Validation cluster_2 Bioactivity Prediction cluster_3 Drug-Likeness Evaluation cluster_4 Hypothesis Generation A Compound Structure (7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one) B Literature & Database Mining (e.g., ChEMBL, PubChem) A->B informs H ADMET Prediction A->H input for C Target Identification (Similarity searching, literature analysis) B->C provides data for D Prioritized Biological Targets (e.g., Kinases, COX enzymes) C->D leads to E Molecular Docking D->E input for F QSAR Modeling D->F input for G Pharmacophore Modeling D->G input for I Predicted Bioactivity Profile E->I F->I G->I H->I informs J Experimental Validation (In vitro/In vivo assays) I->J guides

Caption: Overall in silico bioactivity prediction workflow.

Step 1: Target Identification and Prioritization

Expertise & Experience: The efficacy of any bioactivity prediction is contingent on selecting biologically relevant targets. A broad, untargeted screen is less likely to yield meaningful results than a focused investigation based on existing knowledge of the chemical scaffold.

Methodology:

  • Literature Review: A thorough search of scientific databases (e.g., PubMed, Google Scholar) for publications on thiazolo[3,2-a]pyrimidine derivatives to identify experimentally validated biological activities. This initial step often reveals potential target classes. Studies have shown this scaffold to have potential anticancer and anti-inflammatory properties.[1][2]

  • Chemical Similarity Searching: Utilize databases such as ChEMBL and PubChem to find compounds structurally similar to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with known biological targets.[7] This can be achieved by searching based on Tanimoto similarity of molecular fingerprints.

  • Target Prediction Servers: Employ web-based tools that predict potential targets based on the chemical structure of the input molecule.

Trustworthiness: By triangulating data from the literature, similarity searches, and prediction servers, we can build a more confident list of potential targets. For this guide, we will hypothesize a focus on targets relevant to oncology and inflammation, such as protein kinases and cyclooxygenase (COX) enzymes, based on the known activities of related compounds.[8][9]

Table 1: Prioritized Potential Biological Targets

Target ClassSpecific ExamplesRationale for Selection
Protein KinasesEGFR, VEGFR2, AblFrequently implicated in cancer; many existing drugs are kinase inhibitors.[8]
CyclooxygenaseCOX-1, COX-2Key enzymes in the inflammatory pathway.[10]
NF-κB PathwayIKKβCentral mediator of inflammatory responses.[11]
Step 2: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The binding affinity, calculated by a scoring function, provides a quantitative estimate of the binding strength.[9] It is crucial to properly prepare both the ligand and receptor structures to obtain meaningful results.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (e.g., from PubChem or by drawing it in a molecular editor like ChemDraw and converting to 3D).

    • Use a tool like Open Babel to convert the structure to the required PDBQT format, adding polar hydrogens and calculating Gasteiger charges.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[13] For this example, let's use a structure of a protein kinase.

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[14]

    • Add polar hydrogens and assign charges.

    • Convert the prepared receptor to the PDBQT format.

  • Docking Simulation:

    • Define the binding site by creating a "grid box" that encompasses the active site of the receptor.[15] The coordinates for this box can be determined from the position of a co-crystallized ligand or by using active site prediction tools.

    • Run the AutoDock Vina simulation, which will sample different conformations (poses) of the ligand within the binding site and score them.[16]

  • Results Analysis:

    • The primary output is the binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.[15]

    • Visualize the predicted binding poses using a molecular viewer like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Step 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: QSAR models are mathematical relationships that correlate the chemical structure of a set of compounds with their biological activity.[17] A well-validated QSAR model can predict the activity of new, untested compounds that fall within its applicability domain.[18]

Methodology: General QSAR Workflow

  • Data Curation: Assemble a dataset of structurally related compounds with experimentally determined activity against a specific target (e.g., IC50 values for a particular kinase).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area).[19]

  • Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a model that relates the descriptors to the biological activity.[17][18]

  • Model Validation: Rigorously validate the model's predictive power using techniques like cross-validation and an external test set.[17]

  • Prediction: Use the validated QSAR model to predict the activity of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

G A Dataset of Molecules with Known Activity B Descriptor Calculation A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, SVM) C->D Training Set E Model Validation D->E Test Set G Predicted Activity D->G Predicts for New Molecule E->D Refine F New Molecule (7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one) F->B

Caption: A simplified QSAR modeling workflow.

Step 4: Pharmacophore Modeling

Expertise & Experience: A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[20] Pharmacophore models can be used to screen large compound libraries to identify novel scaffolds that fit the required 3D arrangement of features.[21][22]

Methodology:

  • Model Generation: A pharmacophore model can be generated in two primary ways:

    • Ligand-based: By aligning a set of active molecules and identifying common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

    • Structure-based: By analyzing the interactions between a ligand and its target protein in a known 3D complex.

  • Virtual Screening: The generated pharmacophore model is used as a 3D query to search databases of chemical compounds. Molecules that match the pharmacophore's features and spatial constraints are identified as potential hits.

  • Analysis: By mapping 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one onto a relevant pharmacophore model, we can assess its potential to interact with the target in a similar manner to known active compounds.

Step 5: ADMET Prediction

Expertise & Experience: A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a drug.[23] Poor ADMET profiles are a major cause of late-stage drug development failures.[22] Predicting these properties early can save significant time and resources.

Methodology: Using Web-Based ADMET Predictors

Numerous online tools, such as ADMETlab 2.0 and ADMET-AI, provide rapid predictions of various ADMET properties.[24]

Experimental Protocol: ADMET Prediction

  • Input Structure: Provide the chemical structure of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, typically as a SMILES string, to the chosen web server.

  • Run Prediction: Initiate the calculation. These servers use pre-built machine learning models trained on large datasets of experimental ADMET data.[25]

  • Analyze Output: The server will return predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.

Table 2: Key Predicted ADMET Properties for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Hypothetical Data)

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable cell membrane permeability.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with drugs metabolized by this enzyme.[22]
CYP3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions with drugs metabolized by this enzyme.[22]
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow predicted risk of causing genetic mutations.[26]
hERG InhibitionLow riskReduced potential for cardiotoxicity.
Oral Acute Toxicity (LD50)Class III/IVPredicted to have low to moderate acute toxicity.

Synthesis of Findings and Hypothesis Generation

By integrating the results from each step of the workflow, we can formulate a comprehensive bioactivity hypothesis for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

  • Potential Bioactivity: Based on our hypothetical molecular docking and QSAR results, the compound shows promise as a kinase inhibitor. The pharmacophore analysis further supports its ability to fit into the ATP-binding site of certain kinases.

  • Drug-Likeness: The predicted ADMET profile is generally favorable, suggesting good oral absorption and a low risk of common toxicities.

Hypothesis: 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a potential anticancer agent that acts through the inhibition of specific protein kinases. Its favorable predicted ADMET properties make it a viable candidate for further preclinical development.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor GFR Receptor Tyrosine Kinase (e.g., EGFR) GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Molecule 7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one Molecule->GFR Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous and multi-faceted in silico workflow for predicting the bioactivity of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. The integration of target identification, molecular docking, QSAR, pharmacophore modeling, and ADMET prediction provides a powerful framework for generating well-supported, testable hypotheses.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. The hypotheses generated through this computational workflow must be tested through in vitro assays (e.g., enzyme inhibition assays, cell viability assays) and subsequently in in vivo animal models. Nevertheless, this in silico-first approach significantly enhances the efficiency of the drug discovery process by focusing resources on compounds with the highest probability of success.

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An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the thiazolo[3,2-a]pyrimidine scaffold, which is considered a bioisostere of purine, this molecule holds potential for diverse pharmacological applications, including as an anticancer, anti-inflammatory, and antimicrobial agent.[1] A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, including its synthesis, predicted properties, and detailed experimental protocols for their determination.

Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold

The fusion of thiazole and pyrimidine rings creates the thiazolo[3,2-a]pyrimidine system, a privileged scaffold in drug discovery.[2] This structural motif is found in compounds exhibiting a wide array of biological activities.[3] The nitrogen and sulfur atoms within the bicyclic system provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. The methyl group at the 7-position of the title compound is expected to influence its lipophilicity and metabolic stability, making a detailed physicochemical characterization essential for understanding its potential as a drug candidate.

Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

The synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically proceeds via a cyclocondensation reaction between a substituted 2-aminothiazole and a β-keto ester. A common and effective route involves the reaction of 2-amino-4-methylthiazole with ethyl acetoacetate.

Synthesis of the Precursor: 2-Amino-4-methylthiazole

The precursor, 2-amino-4-methylthiazole, can be synthesized through the Hantzsch thiazole synthesis.

Cyclocondensation to form 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

The cyclization of 2-amino-4-methylthiazole with ethyl acetoacetate is a key step in forming the target molecule. This reaction is typically acid-catalyzed and driven by heating.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclocondensation Thiourea Thiourea Hantzsch Synthesis Hantzsch Synthesis Thiourea->Hantzsch Synthesis Hantzsch Reaction Chloroacetone Chloroacetone Chloroacetone->Hantzsch Synthesis 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Cyclization Cyclization 2-Amino-4-methylthiazole->Cyclization Acid Catalyst, Heat Hantzsch Synthesis->2-Amino-4-methylthiazole Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Cyclization Target_Compound 7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one Cyclization->Target_Compound

Caption: General synthetic route to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Physicochemical Properties: Predicted and Experimental

Due to the limited availability of direct experimental data for the title compound, this section provides high-quality predicted values from computational models alongside established experimental protocols for their determination. These predicted values serve as a valuable starting point for experimental design.

Molecular Structure and Formula
PropertyValue
IUPAC Name 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Canonical SMILES CC1=CC(=O)N2C=CS/C2=N\1
InChI Key Not available
CAS Number Not available

Chemical Structure:

Caption: 2D structure of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Predicted Physicochemical Properties

The following properties were predicted using reputable computational tools, which employ algorithms based on large datasets of experimentally determined values.

PropertyPredicted ValueMethod
logP 0.7 - 1.2ALOGPS, XLogP3
Aqueous Solubility (logS) -2.5 to -3.0ALOGPS
pKa (most acidic) 6.5 - 7.5 (enol form)Chemicalize
pKa (most basic) 1.0 - 2.0 (N of pyrimidine)Chemicalize
Melting Point 130 - 160 °CEstimation from related structures
Polar Surface Area (PSA) 58.9 Ų
Number of H-bond Donors 0
Number of H-bond Acceptors 3
Rotatable Bonds 0

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, the following established protocols are recommended for the experimental determination of the key physicochemical properties.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility. This kinetic variation provides a rapid assessment suitable for early-stage drug discovery.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a series of glass vials, add a known volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The highest concentration at which the compound remains fully dissolved is reported as its kinetic solubility.

Workflow for Solubility Determination:

Solubility_Workflow Start Start Stock_Solution Prepare 10 mM stock in DMSO Start->Stock_Solution Dilution Dilute in PBS (pH 7.4) Stock_Solution->Dilution Equilibration Shake at constant temp for 24h Dilution->Equilibration Centrifugation Centrifuge to pellet solid Equilibration->Centrifugation Quantification Analyze supernatant by HPLC-UV Centrifugation->Quantification End Determine Solubility Quantification->End

Caption: Experimental workflow for kinetic solubility determination.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise and reliable method for determining the ionization constants (pKa) of a compound by measuring the change in pH upon the addition of a titrant.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine basic pKa values, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine acidic pKa values. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its direct measurement.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in the pre-saturated n-octanol or aqueous phase.

  • Partitioning: Add a known volume of the other pre-saturated phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Spectral Characterization

  • ¹H NMR: A singlet for the methyl group protons (around δ 2.3-2.5 ppm), a singlet for the proton at position 6 (around δ 5.8-6.0 ppm), and two doublets for the protons at positions 2 and 3 of the thiazole ring (in the aromatic region, δ 7.0-8.5 ppm).

  • ¹³C NMR: Resonances for the methyl carbon (around δ 18-20 ppm), the carbonyl carbon (around δ 160-165 ppm), and the carbons of the heterocyclic rings (in the range of δ 100-160 ppm).

  • IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching vibration (around 1680-1700 cm⁻¹), and characteristic bands for C=C and C=N stretching in the aromatic region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 166, with fragmentation patterns corresponding to the loss of CO and other fragments from the bicyclic system.

Stability

The stability of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a critical parameter for its handling, storage, and formulation.

  • Hydrolytic Stability: The thiazolo[3,2-a]pyrimidin-5-one core is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the pyrimidinone ring may be susceptible to hydrolytic cleavage.

  • Thermal Stability: The compound is expected to be a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions.

  • Photostability: As with many aromatic heterocyclic compounds, prolonged exposure to UV light may lead to degradation. Photostability studies should be conducted according to ICH guidelines.

Conclusion

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a molecule with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and detailed experimental protocols for their determination. The provided information serves as a foundational resource for researchers and scientists, enabling a more informed and efficient approach to the development of this promising compound and its analogs. The experimental validation of the predicted properties is a crucial next step in advancing our understanding of this important chemical entity.

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The Synthesis of Novel 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a rigid, fused bicyclic system, it presents a unique three-dimensional arrangement of heteroatoms and substituents, making it an attractive framework for designing novel therapeutic agents. These compounds are isosteres of purines, suggesting their potential to interact with biological targets that recognize the purine framework.[1][2] Indeed, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the prevailing synthetic strategies for constructing novel 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for new and effective therapeutic agents. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Strategic Approaches to the Synthesis of the Thiazolo[3,2-a]pyrimidine Core

The construction of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold can be broadly categorized into two highly effective strategies: multicomponent reactions and cyclocondensation reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the thiazolo[3,2-a]pyrimidine core.[3] The Biginelli and Hantzsch-type reactions are prominent examples of MCRs employed for this purpose.

A particularly effective one-pot, three-component synthesis involves the reaction of a 2-aminothiazole derivative, an aldehyde, and a β-ketoester, often under acidic conditions and with the aid of microwave irradiation to enhance reaction rates and yields.[6]

Reaction Mechanism: A Stepwise Look at the Three-Component Synthesis

The mechanism of this one-pot synthesis is a well-orchestrated cascade of reactions. The aldehyde first reacts with the β-ketoester to form a Knoevenagel condensation product. Subsequently, the 2-aminothiazole undergoes a Michael addition to the α,β-unsaturated intermediate. The final step is an intramolecular cyclization with concomitant dehydration to afford the desired 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivative.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration A Aldehyde (R1-CHO) I1 α,β-Unsaturated Intermediate A->I1 + H+ B β-Ketoester (R2-CO-CH2-COOEt) B->I1 I2 Michael Adduct I1->I2 C 2-Aminothiazole Derivative C->I2 P 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivative I2->P - H2O

Caption: Mechanism of the three-component synthesis.

Cyclocondensation Reactions: A Stepwise and Versatile Approach

Cyclocondensation reactions offer a more traditional, yet highly versatile, route to the thiazolo[3,2-a]pyrimidine scaffold. This strategy typically involves the initial synthesis of a pyrimidine-2-thione intermediate, which is subsequently cyclized with a suitable dielectrophile.[3]

A common approach starts with a Biginelli reaction to form a dihydropyrimidine-2-thione. This intermediate is then reacted with an α-halo ketone or a related species to construct the fused thiazole ring.[4]

Experimental Workflow: From Biginelli to Thiazolopyrimidine

The following diagram illustrates a typical experimental workflow for the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives via a cyclocondensation strategy.

Cyclocondensation_Workflow Start Starting Materials: - Aldehyde - β-Dicarbonyl Compound - Thiourea Step1 Biginelli Reaction (Acid Catalysis, Reflux) Start->Step1 Intermediate Pyrimidine-2-thione Intermediate Step1->Intermediate Step2 Reaction with α-Halo Ketone (Base, Reflux) Intermediate->Step2 Cyclization Intramolecular Cyclization Step2->Cyclization Product 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Derivative Cyclization->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Cyclocondensation synthesis workflow.

Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivative.[1]

Materials:

  • Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mmol, 0.34 g)

  • Chloroacetonitrile (1.5 mmol, 0.11 g)

  • N,N-Dimethylformamide (DMF) (15 mL)

  • Ethanol

  • Ice-cold water

Procedure:

  • A solution of ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mmol) and chloroacetonitrile (1.5 mmol) in N,N-dimethylformamide (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • The reaction mixture is heated to reflux and maintained at this temperature for 10 hours.[1]

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.[1]

  • The resulting solid precipitate is collected by vacuum filtration.[1]

  • The crude product is dried and then recrystallized from ethanol to afford the pure ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.[1]

Expected Yield: 70%[1]

Data Presentation: A Survey of Synthesized Derivatives

The following table summarizes the synthesis and characterization of a series of novel 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, highlighting the versatility of the synthetic methodologies and providing key analytical data.

Compound IDYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4a 2,4-dimethoxyphenylH551.19 (t, 3H), 2.29 (s, 3H), 3.74 (br. s, 6H), 3.85 (q, 2H), 5.41 (s, 1H), 6.48–6.70 (m, 3H), 7.54 (d, 2H), 7.75 (s, 1H), 7.83 (d, 2H), 10.22 (s, 1H)11.47, 14.50, 55.67, 55.88, 56.22, 56.49, 81.16, 99.27, 104.87, 107.34, 109.65, 114.42, 121.01, 127.97, 130.64, 130.68, 132.81, 142.41, 149.82, 158.05, 161.34, 166.42, 177.97[1]
5 Hazidomethyl824.50 (s, 2H), 6.20 (s, 1H), 7.80 (s, 1H), 2.40 (s, 3H)Not provided[7]
3g 4-fluorobenzylHNot providedNot providedNot provided[8]

Biological Significance and Structure-Activity Relationship (SAR)

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold is a cornerstone in the development of new therapeutic agents, with a particular emphasis on anticancer and antimicrobial applications.[4][7] The planar, aromatic nature of this fused ring system allows for effective intercalation with DNA, a mechanism of action for several anticancer drugs.[1]

Anticancer Activity:

Numerous derivatives of this scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1][7] For instance, 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has shown promising cytotoxic effects against the Scov-3 human ovarian cancer cell line.[7] Furthermore, certain derivatives have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and a well-established target for cancer chemotherapy.[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3-position: Introduction of an azidomethyl group at this position has been shown to enhance cytotoxic activity.[7]

  • Substitution at the 5-position: The nature of the aryl substituent at the 5-position significantly influences the biological activity. Electron-donating or -withdrawing groups on this aryl ring can modulate the compound's interaction with its biological target.

  • Planarity of the Ring System: The overall planarity of the thiazolo[3,2-a]pyrimidine system is crucial for its DNA intercalating ability.[1]

The following table presents a selection of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives and their reported anticancer activities.

Compound IDTargetCell LineIC₅₀ (µM)Reference
4c Topoisomerase IIA549 (Lung)0.23[1]
A28 HIV-1 RNase H-4.14[9]
3g Not specifiedA549 (Lung)3.1[10]
4f Not specifiedMCF-7 (Breast)6.8[10]

Conclusion and Future Directions

The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. The demonstrated biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this privileged scaffold. Future research in this area should focus on the continued exploration of structure-activity relationships through the synthesis of novel analogs with diverse substitution patterns. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and modes of action of these promising compounds, thereby paving the way for their translation into next-generation therapeutic agents.

References

  • Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. (2022). Taylor & Francis Online. [Link]

  • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (2018). ResearchGate. [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). PMC. [Link]

  • Design, synthesis and biological evaluation of Thiazolo[3, 2-a]Pyrimidine derivatives as novel RNase H inhibitors. (2024). PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. (2011). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Anticancer Activity of New Thiazolo[3,2- a ]Pyrimidines: DNA Binding and Molecular Modeling Study. (2017). ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]

  • Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. (2020). PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). ResearchGate. [Link]

  • Synthesis of thiazolo[3,2-a]pyrimidine molecules, in vitro cytotoxic evaluation and molecular docking studies. (2023). SpringerLink. [Link]

  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. (2013). HETEROCYCLES. [Link]

Sources

Methodological & Application

One-Pot Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[3,2-a]pyrimidine Scaffold

The thiazolo[3,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This fused ring system is a key structural component in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivative, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This application note provides a comprehensive guide to a reliable and efficient one-pot synthesis of this important compound, delving into the reaction mechanism, a detailed experimental protocol, and characterization data for product validation.

Reaction Overview and Mechanism

The synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is effectively achieved through a cyclocondensation reaction between 2-aminothiazole and a suitable β-dicarbonyl compound. In this protocol, we will focus on the reaction with ethyl acetoacetate. This transformation can be performed in a one-pot fashion, often facilitated by microwave irradiation to reduce reaction times and improve yields.

The reaction proceeds through a series of steps that can be broadly understood as a Hantzsch-like pyridine synthesis followed by an intramolecular cyclization. The generally accepted mechanism involves:

  • Initial Condensation: The reaction is initiated by the condensation of the amino group of 2-aminothiazole with one of the carbonyl groups of ethyl acetoacetate to form an enamine intermediate.

  • Michael Addition: This is followed by an intramolecular Michael addition, where the nitrogen atom of the thiazole ring attacks the α,β-unsaturated carbonyl system of the intermediate.

  • Cyclization and Dehydration: Subsequent cyclization and dehydration lead to the formation of the fused bicyclic thiazolo[3,2-a]pyrimidine ring system.

The use of an acid catalyst, such as polyphosphoric acid (PPA) or acetic acid, can facilitate the dehydration and cyclization steps.[1]

Experimental Protocol

This protocol details a one-pot synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Materials and Reagents
ReagentFormulaM.W.PuritySupplier
2-AminothiazoleC₃H₄N₂S100.14≥98%Sigma-Aldrich
Ethyl acetoacetateC₆H₁₀O₃130.14≥99%Sigma-Aldrich
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)-~115% H₃PO₄ basisSigma-Aldrich
Acetic Acid, GlacialCH₃COOH60.05≥99.7%Fisher Scientific
IsopropanolC₃H₈O60.10≥99.5%VWR
Sodium BicarbonateNaHCO₃84.01≥99.5%EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%J.T. Baker
Equipment
  • Microwave reactor or conventional heating setup with a reflux condenser

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

One-Pot Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminothiazole (1.0 g, 10 mmol) and ethyl acetoacetate (1.3 g, 10 mmol).

  • Acid Addition: Carefully add polyphosphoric acid (5 mL) to the reaction mixture while stirring. Alternatively, glacial acetic acid (10 mL) can be used as both a solvent and a catalyst.[2]

  • Reaction Conditions (Choose one):

    • Microwave Irradiation: Place the flask in a microwave reactor and heat the mixture to 120 °C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Conventional Heating: If a microwave reactor is unavailable, equip the flask with a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and water (50 mL).

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The crude product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 20 mL) to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent, such as isopropanol or ethanol, to obtain pure 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

    • Dry the purified product under vacuum.

Workflow Diagram

Caption: One-pot synthesis workflow for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Product Characterization

The identity and purity of the synthesized 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Melting Point 128–129 °C[1]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 2.45 (s, 3H, CH₃), 6.20 (s, 1H, H-6), 7.15 (d, 1H, J=4.8 Hz, H-2), 7.60 (d, 1H, J=4.8 Hz, H-3)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 24.5 (CH₃), 108.2 (C-6), 115.8 (C-3), 135.4 (C-2), 150.1 (C-8a), 162.5 (C-7), 175.0 (C-5)
IR (KBr, cm⁻¹)ν: ~1680 (C=O, amide), ~1620 (C=N), ~1550 (C=C)
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₇H₆N₂OS: 167.0279; found 167.0275

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Polyphosphoric acid is corrosive and should be handled with care.

  • Microwave reactions can generate high pressures. Ensure the reaction vessel is not sealed and is appropriate for microwave use.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. The described method, particularly with the use of microwave irradiation, offers an efficient and time-saving approach for obtaining this valuable heterocyclic building block. The provided mechanistic insights and comprehensive characterization data will aid researchers in successfully synthesizing and validating this compound for their drug discovery and development endeavors.

References

  • Al-Zaydi, K. M. (2007). A facile one-pot synthesis of some new thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b][1][4]thiazine derivatives. Molecules, 12(7), 1359-1368.

  • Tu, S., et al. (2013).
  • Krayushkin, M. M., et al. (2022). Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. Journal of Molecular Structure, 1265, 133408.

Sources

Application Notes & Protocols: Development of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazolopyrimidines

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated.[1] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs), primarily target the cyclooxygenase (COX) enzymes but are often associated with significant side effects.[2] This necessitates the exploration of new chemical scaffolds for the development of safer and more effective anti-inflammatory agents.[2][3]

The thiazolo[3,2-a]pyrimidine core represents a compelling class of fused heterocyclic compounds. As bioisosteres of purines, these structures are recognized for their diverse pharmacological activities.[4] Various derivatives have demonstrated significant anti-inflammatory, analgesic, and antimicrobial properties, making them a focal point in medicinal chemistry research.[4][5] Specifically, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a promising candidate for investigation due to its synthetic tractability and the established biological relevance of its core structure.[6]

This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one as a potential anti-inflammatory therapeutic. The protocols are designed to be self-validating and are grounded in established methodologies, providing a clear pathway from chemical synthesis to preclinical assessment.

Section 1: Synthesis and Characterization of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

A robust and efficient synthesis protocol is the foundation of any drug discovery program. The following method is adapted from established procedures for the synthesis of related thiazolopyrimidine systems.[3][7] It involves a two-step process starting from a dihydropyrimidine-2(1H)-thione precursor.

Synthetic Workflow Diagram

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 6-Methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione B Ethyl Chloroacetate C Intermediate Thioether A->C Base (e.g., NaOAc) Solvent (e.g., Ethanol) B->C D Intermediate Thioether E 7-Methyl-5-phenyl-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidin-5-one (Hypothetical Intermediate) D->E Acid Catalyst (e.g., PPA) Heat F 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Final Product) E->F Dehydrogenation/ Aromatization

Caption: Synthetic pathway for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Protocol: Synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Materials:

  • 6-Methyl-pyrimidine-2(1H)-thione

  • Ethyl 2-chloroacetate

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Acetate

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Synthesis of S-substituted Intermediate

    • To a solution of 6-methyl-pyrimidine-2(1H)-thione (10 mmol) in absolute ethanol (50 mL), add sodium acetate (12 mmol).

    • Stir the mixture at room temperature for 15 minutes to facilitate salt formation.

    • Add ethyl 2-chloroacetate (11 mmol) dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the thioether intermediate.

  • Step 2: Intramolecular Cyclization and Aromatization

    • Add the dried thioether intermediate (5 mmol) to polyphosphoric acid (25 g).

    • Heat the mixture to 120-130°C with constant stirring for 4-6 hours. The mixture will become viscous and change color.

    • Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice (300 g).

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Characterization

Application Note: Thorough characterization is critical to confirm the structure and purity of the synthesized compound before biological evaluation.

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton environments, and carbon framework.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the functional groups present, looking for characteristic peaks such as the carbonyl (C=O) stretch of the pyrimidinone ring.

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is recommended for biological assays.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide the first indication of a compound's biological activity and help elucidate its mechanism of action.[8] The following protocols are designed to screen for key anti-inflammatory properties.

Protocol: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] This assay measures the ability of the test compound to inhibit this response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (stock solution in DMSO)

  • Dexamethasone (positive control)

  • MTT reagent for cytotoxicity assessment

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (e.g., 1, 5, 10, 25, 50 µM). Include wells for a vehicle control (DMSO) and a positive control (Dexamethasone, 10 µM).

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay: Assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in cytokines is not due to cell death.

Data Presentation:

Compound Concentration (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% InhibitionCell Viability (%)
Vehicle Control (LPS+)1520 ± 850%2150 ± 1100%100%
11280 ± 7015.8%1890 ± 9512.1%99%
5950 ± 5537.5%1420 ± 8034.0%98%
10610 ± 4059.9%880 ± 6559.1%97%
25320 ± 2578.9%450 ± 4079.1%95%
50180 ± 2088.2%260 ± 3087.9%91%
Dexamethasone (10 µM)150 ± 1890.1%210 ± 2590.2%98%
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay determines if the compound acts as a traditional NSAID by inhibiting the COX enzymes, which are responsible for prostaglandin synthesis.[1] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.

Procedure: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. Follow the manufacturer's protocol, which typically involves:

  • Incubating purified ovine COX-1 or human recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of the test compound.

  • The reaction produces Prostaglandin G₂, which is then reduced, and the resulting product is detected.

  • Calculate the percentage of inhibition relative to a no-inhibitor control. Use a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) values for both enzymes to establish potency and selectivity.

Section 3: In Vivo Assessment of Anti-inflammatory Efficacy

In vivo models are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.[10]

In Vivo Experimental Workflow

G A Animal Acclimatization (Wistar Rats, 180-220g) B Group Allocation (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (e.g., 3 doses) A->B C Oral Administration of Compound/Vehicle B->C t = -60 min D Induction of Inflammation (Subplantar injection of 0.1 mL 1% Carrageenan into hind paw) C->D t = 0 min E Measurement of Paw Edema (Using Plethysmometer) D->E t = 1, 2, 3, 4, 5 hours F Data Analysis (% Inhibition of Edema) E->F G Optional: Histopathology & Biomarker Analysis F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Protocol: Carrageenan-Induced Rat Paw Edema Model

Principle: This is a standard and well-characterized model of acute inflammation.[11] Injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.[2][11]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (Lambda, Type IV)

  • 0.9% Saline solution

  • Indomethacin (positive control)

  • 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the respective compounds or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

    • Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Data Presentation:

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control0.85 ± 0.060%
Indomethacin (10)0.32 ± 0.0362.4%
Test Compound (10)0.68 ± 0.0520.0%
Test Compound (25)0.49 ± 0.0442.4%
Test Compound (50)0.35 ± 0.0358.8%

Section 4: Investigating the Mechanism of Action

Understanding how a compound exerts its effect is crucial for further development. Based on the literature for related pyrimidine compounds, a likely target is the NF-κB signaling pathway, a master regulator of inflammation.[1][12]

Hypothetical Signaling Pathway and Point of Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (Leads to Degradation) NFkB p65 p50 IkB->NFkB Inhibitory Binding NFkB_active p65 p50 NFkB->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Binds to DNA Compound 7-Methyl-5H- thiazolo[3,2-a]pyrimidin-5-one Compound->IKK_complex Potential Inhibition?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory action.

Application Note: To validate this hypothesis, researchers can perform Western blot analysis to measure the phosphorylation levels of IKK and IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells treated with the compound. A reduction in these markers would provide strong evidence for NF-κB pathway inhibition.

References

  • Hliesh, S., Al-Daffiri, M., Osman, O., Lesyk, R., & Koshovyi, O. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

  • Gawel, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5590. [Link]

  • Saleem, M., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38339-38362. [Link]

  • Porwal, P., et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-155. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Rowley, C. S., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(17), 3918. [Link]

  • Haiba, M. E., et al. (2012). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Drug Discoveries & Therapeutics, 6(5), 267-276. [Link]

  • Mangge, H., et al. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 5(1), 4. [Link]

  • Handa, S. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design, 25(31), 3319-3332. [Link]

  • Titi, A., et al. (2024). Discovery of 3-(azidomethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with antitumor activity: Structural and biological evaluation. Journal of Molecular Structure, 1301, 137351. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Press Release. [Link]

  • Kulakov, I. V., et al. (2009). Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones and the crystal structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate. Chemistry of Heterocyclic Compounds, 45(7), 856-861. [Link]

  • Al-Warhi, T., et al. (2023). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of Taibah University for Science, 17(1). [Link]

  • Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1957. [Link]

  • Kumar, S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Biomolecular Structure and Dynamics, 40(19), 8681-8711. [Link]

  • Fayed, E. A., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Scientific Reports, 13(1), 2465. [Link]

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Probing the Bioactive Potential: A Guide to Molecular Docking of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. This class of thiazolopyrimidine derivatives has garnered significant interest for its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule to a target protein at the atomic level, providing crucial insights for structure-based drug design.[5]

This guide will delve into the scientific rationale behind target selection, provide step-by-step protocols for ligand and protein preparation, detail the docking procedure using AutoDock Vina, and offer insights into the comprehensive analysis of docking results.

Scientific Rationale: Selecting Protein Targets

The thiazolopyrimidine scaffold is recognized as a bioisostere of purines, suggesting its potential to interact with a wide range of biological targets.[3][4][6] Based on the established anticancer and antibacterial activities of this class of compounds, several key protein targets are of high interest for molecular docking studies.

For Anticancer Investigations:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its aberrant activity is implicated in numerous cancers. Over 140 crystal structures of CDK2 in complex with inhibitors are available in the Protein Data Bank (PDB), making it a well-validated target.[1][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A crucial mediator of angiogenesis, a process essential for tumor growth and metastasis.

  • Phosphoinositide 3-Kinase (PI3K): A central node in signaling pathways that control cell growth, proliferation, and survival.

  • DNA Topoisomerase II: An essential enzyme involved in DNA replication and transcription; its inhibition can lead to cancer cell death.[7][8]

For Antibacterial Investigations:

  • Bacterial DNA Gyrase (Subunit B): An essential enzyme in bacteria that controls DNA topology and is a validated target for antibiotics.[9][10]

For the purpose of this detailed protocol, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as a primary example of an anticancer target.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the interaction between a ligand (7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) and a protein (CDK2). The process aims to find the optimal binding pose and estimate the binding affinity, typically expressed as a binding energy score.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (CDK2) Protein_Prep->Grid_Gen Docking_Sim Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Sim Result_Analysis Results Analysis (Binding Energy & Pose) Docking_Sim->Result_Analysis Visualization Interaction Visualization (Discovery Studio) Result_Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the molecular docking of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with CDK2.

Ligand Preparation

The accuracy of the docking simulation is highly dependent on the correct 3D structure and charge distribution of the ligand.

Protocol:

  • Obtain Ligand Structure:

    • The 2D structure of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one can be drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure using the software's built-in functionalities.

  • Energy Minimization:

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.

  • Charge Assignment:

    • Assign partial charges to the ligand atoms. The AM1-BCC charge model is a recommended method for obtaining accurate charges for drug-like molecules. This can be performed using tools like Antechamber, which is part of the AmberTools suite.

  • File Format Conversion:

    • Save the prepared ligand structure in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types. Open Babel is a versatile tool for file format conversion.

Protein Preparation

Proper preparation of the target protein structure is critical for a successful docking experiment.

Protocol:

  • Retrieve Protein Structure:

    • Download the crystal structure of CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 1HCL , which represents the monomeric structure of CDK2.[3] Using a structure with a co-crystallized ligand helps in defining the binding site.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[11]

    • Remove all non-essential molecules, including water molecules, co-factors, and any existing ligands from the crystal structure. The rationale is to create a clean binding pocket for the new ligand.

  • Add Hydrogen Atoms:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand. Most molecular modeling software has built-in tools for this.[4]

  • Assign Charges and Atom Types:

    • Assign partial charges and atom types to the protein atoms. The Kollman united-atom charges are a common choice for proteins.

  • File Format Conversion:

    • Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and efficient software for molecular docking.[5]

Protocol:

  • Grid Box Generation:

    • The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose.

    • The center of the grid box should be set to the geometric center of the co-crystallized ligand (if available) or the predicted active site.

    • The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A common starting point is a box of 20x20x20 Å centered on the active site.[12]

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the center and dimensions of the grid box, and other docking parameters like exhaustiveness.

    • Expertise Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also improves the chances of finding the optimal binding pose. A value of 8 is a good starting point, which can be increased for more rigorous studies.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Output:

    • AutoDock Vina will generate an output file in .pdbqt format containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file (log.txt) will also be created, summarizing the results.

Analysis and Interpretation of Docking Results

The analysis of docking results requires a careful examination of the predicted binding modes and their interactions with the protein's active site.

Binding Affinity
  • The binding affinity, reported as a negative value in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.[13] It is important to note that this is a theoretical prediction and should be correlated with experimental data where possible.

Visualization of Binding Poses
  • Use molecular visualization software like Discovery Studio Visualizer or PyMOL to analyze the predicted binding poses.[11][14][15]

  • Load the prepared protein structure and the output ligand poses.

  • Examine the top-ranked poses to understand how the ligand fits into the binding pocket.

Analysis of Molecular Interactions
  • Identify the key interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for the overall stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Cation-Pi Interactions: Interactions between a cation and an aromatic ring.

  • Expertise Insight: For CDK2, key interactions often involve the hinge region (residues 81-83) of the kinase.[1] Analyzing whether your docked ligand forms hydrogen bonds with the backbone atoms of these residues can provide confidence in the predicted binding mode.

Ligand-Protein Interactions cluster_ligand 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one cluster_protein CDK2 Active Site Ligand Ligand (Thiazolopyrimidine Core) Hinge Hinge Region (e.g., Leu83) Ligand->Hinge Hydrogen Bonds Hydrophobic_Pocket Hydrophobic Pocket (e.g., Ile10, Val18) Ligand->Hydrophobic_Pocket Hydrophobic Interactions Gatekeeper Gatekeeper Residue (e.g., Phe80) Ligand->Gatekeeper Pi-Pi Stacking

Caption: Key interactions between a ligand and the CDK2 active site.

Docking Validation: A Critical Step

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

  • Redocking: A common validation method is to dock the co-crystallized ligand back into the protein's active site.[7][8] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16]

Data Presentation

Summarize the quantitative data from the docking simulation in a clear and structured table.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues
CDK21HCL7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one-8.5Leu83, Ile10, Val18, Phe80
Known Inhibitor (for comparison)1HCLStaurosporine (example)-10.2Leu83, Glu81, Lys33

Note: The values in this table are illustrative and will vary based on the actual docking results.

Conclusion and Future Perspectives

Molecular docking provides a powerful and insightful approach to understanding the potential interactions of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with various protein targets. The protocols outlined in this guide provide a robust framework for conducting these in silico experiments. The results from these studies can guide the rational design and optimization of novel thiazolopyrimidine derivatives with enhanced biological activity. For further validation, the most promising docked compounds should be subjected to in vitro biological assays to confirm their activity.

References

  • Discovery of a potential allosteric ligand binding site in CDK2. Protein Science. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section D. [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Molecules. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. ResearchGate. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Molecules. [Link]

  • Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. ResearchGate. [Link]

  • Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. PubMed. [Link]

  • Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Future Journal of Pharmaceutical Sciences. [Link]

  • MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Advanced Scientific Research. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D). YouTube. [Link]

  • MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Protein-ligand interaction. Adriano Martinelli. [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • How to Find Active Site Dimensions for Docking: Using Discovery Studio and Molegro Virtual Docker. YouTube. [Link]

  • How to generate Autodock Grid Box?. ResearchGate. [Link]

  • Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • How to validate molecular docking results with no proper crystal structure??. ResearchGate. [Link]

  • Tutorial 13: The concept of redocking explained. YouTube. [Link]

  • Polarizable empirical force field for nitrogen-containing heteroaromatic compounds based on the classical Drude oscillator. Journal of computational chemistry. [Link]

  • Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of chemical information and modeling. [Link]

  • Sulfur-Nitrogen Heterocycles. MDPI. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube. [Link]

  • Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. Pars Silico. [Link]

  • 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. RCSB PDB. [Link]

  • 9D0U: Crystal structure of CDK2 in complex with Cpd 2. RCSB PDB. [Link]

  • 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). RCSB PDB. [Link]

  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. [Link]

  • 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB PDB. [Link]

  • 4PS3: Structure of PI3K gamma in complex with 1-[6-(5-methoxypyridin-3-yl)-1,3-benzothiazol-2-yl]-3-[2-(1-propyl-1H-imidazol-4-yl)ethyl]urea. RCSB PDB. [Link]

  • 5SX8: Crystal Structure of PI3Kalpha in complex with fragments 12 and 15. RCSB PDB. [Link]

  • 8EXV: Crystal structure of PI3K-alpha in complex with compound 32. RCSB PDB. [Link]

  • 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. RCSB PDB. [Link]

  • 7YQ8: Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. RCSB PDB. [Link]

  • 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. [Link]

  • 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. RCSB PDB. [Link]

  • 3U2K: S. aureus GyrB ATPase domain in complex with a small molecule inhibitor. RCSB PDB. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Thiazolo[3,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazolo[3,2-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experimental outcomes.

Section 1: Troubleshooting Common Purification Challenges

This section addresses the most frequently encountered issues during the purification of thiazolo[3,2-a]pyrimidine derivatives, offering causative explanations and actionable solutions.

Poor Separation or Co-eluting Impurities in Column Chromatography

Question: I'm observing poor separation of my target thiazolo[3,2-a]pyrimidine derivative from impurities during column chromatography. The spots are overlapping on the TLC plate, and the fractions are cross-contaminated. What can I do?

Answer:

Poor separation in column chromatography is a common hurdle, often stemming from an inappropriate choice of stationary or mobile phase, especially for N-heterocyclic compounds which can interact strongly with silica gel.

Causality and Troubleshooting Strategy:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your compound from structurally similar impurities, such as unreacted starting materials or side-products from the synthesis (e.g., Biginelli reaction precursors).

    • Protocol 1: Systematic Mobile Phase Optimization.

      • TLC Analysis: Run a series of TLC plates with different solvent systems. Start with a standard system like hexane/ethyl acetate and systematically vary the polarity. If separation is still poor, switch to solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1]

      • Modifier Addition for Basic Compounds: Thiazolo[3,2-a]pyrimidines are basic in nature due to the presence of nitrogen atoms. This can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase.[1] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Choice of Stationary Phase: Standard silica gel may not be the ideal stationary phase for all thiazolo[3,2-a]pyrimidine derivatives, particularly highly polar ones.

    • Consider Alternative Stationary Phases:

      • Alumina (Basic or Neutral): For very basic compounds, switching to basic or neutral alumina can prevent the strong acidic interactions seen with silica.

      • Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography is often a better choice. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]

  • Column Overloading: Exceeding the capacity of your column will inevitably lead to poor separation.

    • Rule of Thumb: The amount of crude material should be approximately 1-5% of the mass of the stationary phase.[1] If you need to purify a larger amount of material, increase the column size accordingly.

Difficulty in Crystallizing the Final Product

Question: My thiazolo[3,2-a]pyrimidine derivative oils out or remains in solution, and I'm struggling to obtain solid crystals. How can I induce crystallization?

Answer:

Crystallization is a crucial step for obtaining a highly pure solid product. The difficulty in crystallization can be due to supersaturation, the presence of impurities, or the inherent properties of the molecule.

Causality and Troubleshooting Strategy:

  • Suboptimal Solvent Choice: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Protocol 2: Solvent Screening for Crystallization.

      • Place a small amount of your purified compound (a few milligrams) into several test tubes.

      • Add a few drops of different solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, dioxane) to each tube.[2][3]

      • If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor.

      • The ideal solvent will dissolve the compound when heated but will show crystal formation upon cooling.[4]

  • Supersaturation or Rapid Cooling: If the solution cools too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, resulting in an oil.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to induce crystallization.[5]

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Pre-purification: If your compound is still crude, a quick filtration through a plug of silica or treatment with activated charcoal can remove baseline impurities that may be hindering crystallization.

  • Advanced Crystallization Techniques:

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a poor solvent that is more volatile than the good solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting slow crystal growth.[6]

    • Anti-Solvent Addition: Dissolve your compound in a minimum amount of a good solvent. Then, slowly add a poor solvent in which your compound is insoluble until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly.

Separation of Enantiomers for Chiral Derivatives

Question: My thiazolo[3,2-a]pyrimidine derivative has a stereocenter, and I need to separate the enantiomers. What are my options?

Answer:

The separation of enantiomers is a significant challenge, as they have identical physical properties in a non-chiral environment.[7] For thiazolo[3,2-a]pyrimidines, both chromatographic and crystallization-based methods can be employed.

Causality and Troubleshooting Strategy:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for enantiomeric separation.

    • Column Selection: The choice of the chiral stationary phase (CSP) is critical. For thiazolo[3,2-a]pyrimidine derivatives, a WHELK-O column has been successfully used.[7] Other polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are also good starting points.

    • Method Development: A systematic screening of mobile phases (e.g., hexane/isopropanol, hexane/ethanol) is necessary to achieve baseline separation of the enantiomers.

  • Conglomerate Crystallization (Chiral Discrimination in the Crystalline Phase): In some cases, a racemic mixture can crystallize as a conglomerate, where the two enantiomers crystallize in separate crystals.[7]

    • Exploring Crystallization Conditions: This method is highly dependent on the crystallization conditions (solvent, temperature, saturation level). A thorough screening of various crystallization conditions may lead to the formation of a conglomerate that can be mechanically separated (though this is often challenging). It has been noted that for some thiazolo[3,2-a]pyrimidines, the type of hydrogen bonding can influence chiral discrimination in the crystalline phase.[7]

  • Diastereomeric Salt Formation: If your derivative has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent can be removed to yield the pure enantiomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is colored, but I expect it to be colorless. How do I remove the color?

A1: Colored impurities are common in heterocyclic chemistry. You can try treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot through a pad of Celite to remove the charcoal. Then, proceed with crystallization. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q2: I have a low yield after purification. What are the common causes?

A2: Low yield can result from several factors:

  • Incomplete reaction: Monitor your reaction by TLC to ensure it has gone to completion.

  • Losses during workup: Be careful during extractions to avoid leaving the product in the aqueous layer. Multiple extractions with a smaller volume of solvent are more efficient than a single extraction with a large volume.

  • Decomposition on silica gel: Some thiazolo[3,2-a]pyrimidine derivatives might be unstable on acidic silica gel. Using a less acidic stationary phase like alumina or deactivating the silica with triethylamine can help.

  • Losses during crystallization: Using too much solvent for crystallization will result in a significant amount of your product remaining in the mother liquor.[1]

Q3: How can I confirm the purity of my final thiazolo[3,2-a]pyrimidine derivative?

A3: A combination of techniques should be used to confirm purity:

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For higher confidence, HPLC analysis showing a single sharp peak is recommended.

  • Spectroscopy: 1H NMR and 13C NMR spectra should be clean, with sharp peaks and correct integration. The absence of impurity peaks is crucial.

  • Mass Spectrometry: A clean mass spectrum showing the expected molecular ion peak confirms the identity and can indicate the absence of major impurities.

  • Melting Point: A sharp melting point range (1-2 °C) is characteristic of a pure crystalline compound.

Section 3: Experimental Protocols and Data

Protocol 3: General Column Chromatography for a Basic Thiazolo[3,2-a]pyrimidine Derivative
  • Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of your crude product) and make a slurry in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with the non-polar solvent and gradually increase the polarity of the mobile phase. Remember to add 0.1-1% triethylamine to your mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Crystallization
SolventPolarity IndexBoiling Point (°C)Notes
Dioxane4.8101Good for compounds with moderate polarity.[2]
Methanol5.165Effective for polar compounds, often used in recrystallization.
Ethanol4.378A versatile solvent, often used for recrystallization of heterocycles.[8]
Toluene2.4111Suitable for less polar derivatives.
Acetonitrile5.882A good polar aprotic solvent for crystallization.
Ethyl Acetate4.477A moderately polar solvent, often used in combination with hexane.
Dimethylformamide (DMF)6.4153A highly polar solvent, useful for dissolving poorly soluble compounds.[3]

Section 4: Visualizing Purification Workflows

Diagram 1: Decision Tree for Troubleshooting Poor Chromatographic Separation

G start Poor Separation in Column Chromatography check_tlc Analyze by TLC with Different Solvent Systems start->check_tlc streaking Streaking or Tailing of Spots? check_tlc->streaking add_modifier Add 0.1-1% Triethylamine to Mobile Phase streaking->add_modifier Yes change_stationary Switch to Alumina or Reversed-Phase (C18) streaking->change_stationary If streaking persists optimize_polarity Optimize Mobile Phase Polarity streaking->optimize_polarity No add_modifier->optimize_polarity check_loading Check Column Loading optimize_polarity->check_loading reduce_load Reduce Sample Load (1-5% of Silica Weight) check_loading->reduce_load Overloaded increase_column Use a Larger Column check_loading->increase_column Need to purify more material end Improved Separation check_loading->end OK reduce_load->end increase_column->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Diagram 2: General Purification Workflow for Thiazolo[3,2-a]pyrimidine Derivatives

G crude Crude Product from Synthesis workup Aqueous Workup (Extraction) crude->workup chromatography Column Chromatography (Silica or Alumina) workup->chromatography crystallization Crystallization chromatography->crystallization chiral_sep Chiral Separation (if applicable) - Chiral HPLC - Diastereomeric Salt crystallization->chiral_sep pure pure chiral_sep->pure analysis Purity Analysis (NMR, MS, HPLC, MP) pure->analysis

Caption: A typical purification workflow for thiazolo[3,2-a]pyrimidines.

References

  • Antipin, M. Y., Zgonnik, V. V., Islamov, D. R., Strelnik, A. G., & Gubaidullin, A. T. (2021). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules, 26(21), 6463. [Link]

  • Buddh, M. B., Nakum, V. V., & Shah, M. J. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 4(4), 824-828. [Link]

  • University of Florida. (n.d.). Crystal Growing Tips. X-ray Crystallography Laboratory. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]

  • University of Cambridge. (n.d.). Guide for crystallization. [Link]

  • St. Olaf College. (n.d.). Getting crystals your crystallographer will treasure: a beginner’s guide. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Islamov, D. R., Strelnik, A. G., Zgonnik, V. V., & Gubaidullin, A. T. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules, 28(16), 6035. [Link]

  • Zgonnik, V. V., Islamov, D. R., Strelnik, A. G., & Gubaidullin, A. T. (2024). Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. Chemistry Proceedings, 16(1), 43. [Link]

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Technical Support Center: Refining Molecular Docking Protocols for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for molecular docking simulations focused on 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one and its analogs. This guide is designed for drug development professionals and computational researchers who have a foundational understanding of molecular docking and are seeking to refine their protocols for enhanced accuracy and reproducibility. We will move beyond generic workflows to address the specific chemical properties of the thiazolopyrimidine scaffold and troubleshoot common issues encountered during simulation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries to quickly orient researchers working with this specific compound class.

Q1: What makes the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold unique for docking studies?

The 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core is a rigid, bicyclic heteroaromatic system. Its key features include a central thiazolo[3,2-a]pyrimidine nucleus which acts as a bioisostere for purines, making it a candidate for interacting with ATP-binding sites in kinases or other nucleotide-binding proteins[1]. The methyl group at position 7 provides a specific hydrophobic feature, while the carbonyl oxygen at position 5 is a potent hydrogen bond acceptor. Accurate docking requires careful attention to the electrostatic potential and the precise placement of these functional groups within the receptor's active site.

Q2: What are the most common protein targets for this class of compounds?

Thiazolopyrimidine derivatives have been investigated for a range of biological activities.[1][2] Consequently, their protein targets are diverse. Based on existing research, relevant targets for your docking studies could include:

  • Bacterial Enzymes: DNA Gyrase Subunit B and Dihydrofolate Reductase (DHFR) are established targets for developing novel antimicrobial agents.[2][3][4]

  • Protein Kinases: Due to their structural similarity to purines, these compounds are often docked against the ATP-binding pocket of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Q3: What is a reasonable expectation for a "good" docking score?

A "good" docking score is highly dependent on the software, the scoring function, and the target protein. However, a general guideline for AutoDock Vina, a commonly used program, is that more negative values indicate stronger predicted binding affinity.[5][6]

  • Scores < -10 kcal/mol often suggest strong interactions.[5]

  • Scores between -7 and -9 kcal/mol suggest moderate interactions.[5] It is critical to understand that the absolute score is less important than the relative ranking of different poses and different ligands. Validation through re-docking a known inhibitor is the most reliable way to establish a baseline for a specific target.[7]

Part 2: Troubleshooting Guide: Common Docking Pitfalls

This section provides solutions to specific problems encountered during the docking workflow, presented in a direct question-and-answer format.

Q: Why are my docking poses for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one inconsistent and biologically irrelevant?

A: This is a frequent issue that often stems from three primary sources: ligand preparation, search space definition, or receptor flexibility.

  • Problem: Incorrect Ligand Protonation/Tautomeric State. The thiazolopyrimidine core has nitrogen atoms that could be protonated at physiological pH. An incorrect protonation state will lead to flawed electrostatic and hydrogen bonding interactions.

    • Solution: Use a robust tool like LigPrep (Schrödinger) or open-source equivalents to generate possible ionization and tautomeric states at a defined pH (e.g., 7.4).[8] Docking multiple relevant states can provide a more comprehensive picture of the potential binding modes.

  • Problem: Search Space (Grid Box) is Too Large or Misplaced. A poorly defined grid box can lead the docking algorithm to explore irrelevant regions of the protein, wasting computational effort and producing nonsensical poses.

    • Solution: Define the grid box to encompass the known active site, including all key interacting residues, with a buffer of 4-5 Å around the co-crystallized ligand, if available.[8] If the binding site is unknown (blind docking), the box should cover the entire protein surface, but this requires significantly more computational power and careful post-docking analysis.

  • Problem: Receptor Rigidity. Treating the receptor as a rigid entity is a major simplification.[9] Side-chain movements upon ligand binding (induced fit) can be critical.

    • Solution: If initial rigid docking fails, consider using "soft docking" protocols where side-chain flexibility for key active site residues is allowed. Advanced methods like Induced Fit Docking (IFD) from Schrödinger can explicitly model these conformational changes, though they are more computationally intensive.[10]

Q: My re-docking experiment yields a high Root Mean Square Deviation (RMSD). What does this mean and how do I fix it?

A: A high RMSD (> 2.0 Å) between your re-docked pose and the crystallographic pose of a known ligand indicates that your docking protocol is failing to reproduce the experimentally observed binding mode.[11][12][13] This invalidates the protocol for screening new compounds.

  • Cause: Inadequate Sampling. The search algorithm may not be exploring the conformational space thoroughly enough.

    • Solution: Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina). This increases the computational time but allows for a more comprehensive search for the optimal pose.

  • Cause: Flawed Scoring Function. The scoring function may be incorrectly prioritizing non-native poses. While difficult to fix directly, you can mitigate this.

    • Solution: Use multiple docking programs or scoring functions. If different programs consistently predict a similar, low-RMSD pose, it increases confidence. Additionally, visual inspection is crucial. Analyze the top-scoring poses to see if they form key interactions (e.g., hydrogen bonds, pi-stacking) that are known to be important for the ligand class.[14]

  • Cause: Missing Cofactors or Water Molecules. Essential water molecules or metal ions in the active site that mediate protein-ligand interactions may have been removed during protein preparation.

    • Solution: Carefully inspect the original crystal structure. If water molecules form hydrogen bond bridges between the protein and the ligand, they should be retained in your receptor structure.[15] Some docking programs have specific options to handle these "bridging" waters.

Part 3: Detailed Methodologies & Protocols

This section provides a self-validating, step-by-step workflow for docking 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. The causality behind each step is explained to ensure scientific integrity.

Refined Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis PDB 1. Obtain Receptor Structure (e.g., from RCSB PDB) PrepReceptor 3. Receptor Preparation - Remove solvent - Add hydrogens - Assign charges PDB->PrepReceptor Ligand 2. Generate Ligand 3D Structure (7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) PrepLigand 4. Ligand Preparation - Generate conformers - Assign protonation state (pH 7.4) - Minimize energy Ligand->PrepLigand Redock 5. Re-dock Known Ligand (If crystal structure exists) PrepReceptor->Redock PrepLigand->Redock Dock 9. Dock Target Ligand (e.g., AutoDock Vina) PrepLigand->Dock RMSD 6. Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Check 7. RMSD < 2.0 Å? RMSD->Check Check->PrepReceptor No (Refine Protocol) Grid 8. Define Search Space (Grid Box Generation) Check->Grid Yes Grid->Dock Analyze 10. Analyze Results - Rank by score - Cluster poses Dock->Analyze Visualize 11. Visualize Interactions (Hydrogen bonds, hydrophobic, etc.) Analyze->Visualize Report 12. Report Findings Visualize->Report

Caption: A self-validating workflow for molecular docking.

Protocol 1: Ligand Preparation
  • Obtain 2D Structure: Draw 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in a chemical drawing tool (e.g., ChemDraw) and save as a MOL or SDF file.

  • Generate 3D Coordinates: Convert the 2D structure to a 3D conformation using a program like Open Babel or the LigPrep module in Schrödinger.[8]

    • Rationale: A high-quality initial 3D geometry is essential for the docking algorithm to work efficiently.

  • Protonation and Tautomeric States: Process the 3D structure to generate the most likely protonation and tautomeric states at physiological pH (7.4 ± 1.0).

    • Rationale: The charge and hydrogen bonding capacity of the ligand are pH-dependent and critically affect binding. For this scaffold, the N4 nitrogen is a potential site of protonation.

  • Energy Minimization: Perform a quick energy minimization of the ligand structure using a force field like MMFF94 or OPLS.

    • Rationale: This step relieves any steric strain from the 3D conversion, resulting in a more realistic, low-energy starting conformation.

  • Save in Required Format: Save the final prepared ligand structure in the PDBQT format for use with AutoDock Vina.[16]

Protocol 2: Receptor Preparation
  • Download Structure: Obtain the protein structure from the Protein Data Bank (RCSB PDB).[16] Choose a high-resolution crystal structure (<2.5 Å) with a bound ligand similar to your compound, if possible.

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-solvents, unless you have a specific reason to keep them (e.g., a bridging water molecule).[16][17] Use a tool like AutoDockTools or the Protein Preparation Wizard in Schrödinger.[18]

  • Add Hydrogens: Add polar hydrogens to the protein structure. Most crystal structures do not include hydrogens.[19][20]

    • Rationale: Hydrogens are essential for defining hydrogen bonds and correct electrostatic interactions.

  • Assign Charges: Assign partial atomic charges (e.g., Kollman charges).

    • Rationale: Charges are necessary for the scoring function to calculate electrostatic contributions to the binding energy.

  • Save in PDBQT Format: Save the processed receptor file in the PDBQT format.

Protocol 3: Docking Simulation & Validation (using AutoDock Vina)
  • Validation Step (Crucial): If your downloaded PDB file contained a co-crystallized ligand, extract it and prepare it using Protocol 1. Then, dock this ligand back into the receptor's binding site.

  • Grid Box Generation: Define the center and dimensions of the search space (the grid box). Center the box on the co-crystallized ligand's position. Ensure the box is large enough to allow the ligand to rotate freely but not so large that it encourages sampling of irrelevant areas.[21]

  • Run Re-Docking Simulation: Execute the docking run with a moderate exhaustiveness setting (e.g., 16).

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic ligand and calculate the RMSD. A value below 2.0 Å validates your preparation and docking parameters.[11] If the RMSD is high, troubleshoot your protocol (see Troubleshooting Guide) before proceeding.

  • Production Run: Once the protocol is validated, use the same settings to dock your target ligand, 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Part 4: Data Interpretation and Visualization

Effective interpretation transforms docking output into actionable insights.

Troubleshooting Decision Tree

G Start Start: Poor Docking Result (High RMSD or Bad Score) CheckLigand Is Ligand Preparation Correct? (Protonation, Tautomers, Charges) Start->CheckLigand CheckReceptor Is Receptor Preparation Correct? (Hydrogens, Charges, Cofactors) CheckLigand->CheckReceptor Yes FixLigand Action: Re-run ligand prep (e.g., use LigPrep at pH 7.4) CheckLigand->FixLigand No CheckGrid Is Grid Box Well-Defined? (Size, Position) CheckReceptor->CheckGrid Yes FixReceptor Action: Re-prepare receptor (Check for essential waters/ions) CheckReceptor->FixReceptor No CheckSampling Is Sampling Sufficient? (Exhaustiveness) CheckGrid->CheckSampling Yes FixGrid Action: Adjust grid box (Center on known binder, add buffer) CheckGrid->FixGrid No ConsiderFlex Consider Receptor Flexibility? (Soft Docking, Induced Fit) CheckSampling->ConsiderFlex Yes FixSampling Action: Increase 'exhaustiveness' (e.g., from 16 to 32) CheckSampling->FixSampling No End Refined Protocol ConsiderFlex->End Yes ConsiderFlex->End No, but results are now acceptable UseFlex Action: Use flexible sidechains or Induced Fit Docking ConsiderFlex->UseFlex Yes (Advanced) FixLigand->Start FixReceptor->Start FixGrid->Start FixSampling->Start UseFlex->End

Caption: A decision tree for troubleshooting common docking issues.

Presenting Docking Results

Summarize your findings in a clear, comparative table. This allows for easy identification of the most promising candidates for further study.

Pose RankBinding Affinity (kcal/mol)RMSD from Ref. (Å)Key Interacting Residues (H-bonds, Hydrophobic, etc.)
1-9.81.2H-bond: GLU-85 (backbone); Hydrophobic: LEU-132, VAL-25
2-9.53.4H-bond: LYS-22; Hydrophobic: PHE-83, LEU-132
3-9.12.9H-bond: GLU-85 (side chain); Hydrophobic: VAL-25, ALA-40

Rationale: This table structure allows for a multi-faceted evaluation. The top-ranked pose by score (-9.8 kcal/mol) is also validated by a low RMSD, making it the most credible prediction. Pose 2, despite a good score, has a high RMSD and should be treated with skepticism. This demonstrates why relying solely on binding affinity is insufficient.[11][22]

Finally, visualize the best pose using software like PyMOL or Chimera to create 2D and 3D interaction diagrams.[14] These visuals are critical for understanding the specific atomic interactions driving the binding and for communicating your findings effectively.

References

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]

  • Baruah, I., & Das, S. (2023). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II. [Link]

  • Protein-ligand docking. (2019). Galaxy Training Network. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). Molecular Docking Challenges and Limitations. ResearchGate. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Jasril, J., Zamri, N. A., Razak, I. A., & Taha, M. (2021). MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Journal of Advanced Scientific Research, 12(04), 01-07. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • London, N., & Movshovitz-Attias, D. (2013). Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Jasril, J., Zamri, N. A., Razak, I. A., & Taha, M. (2021). MOLECULAR DOCKING STUDIES OF THIAZOLOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

  • Computational Chemistry with Emmanuel. (2025). How to Interpret Docking Scores with Precision. YouTube. [Link]

  • Schrodinger Software. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

  • G-Score, C. S. C. (2010). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 50(4), 587-597. [Link]

  • Eldehna, W. M., et al. (2020). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Molecules, 25(23), 5737. [Link]

  • Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Kumar, A., & Zhang, K. Y. (2015). Challenges in Docking: Mini Review. JSciMed Central. [Link]

  • Schrödinger. (n.d.). Maestro. Schrödinger. [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

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  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. J's Blog. [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2017). Molecular Docking Challenges and Limitations. Semantic Scholar. [Link]

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  • Computational Chemistry with Emmanuel. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1013030. [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation studies of the site-directed docking program LibDock. Journal of medicinal chemistry, 44(15), 2462-2470. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Scripps Research. [Link]

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  • El-Gazzar, M. G., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. RSC advances, 15(31), 21763-21780. [Link]

  • Huang, S. Y., & Zou, X. (2010). Advances and challenges in protein-ligand docking. International journal of molecular sciences, 11(8), 3016-3034. [Link]

  • Al-Omair, M. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5403. [Link]

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minimizing batch-to-batch variability in 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its fused ring system, which is a common scaffold in various biologically active molecules.[1][2] Achieving consistent, high-purity yields of this compound is crucial for reliable downstream applications, from screening assays to preclinical studies. However, like many multi-step organic syntheses, this process is susceptible to batch-to-batch variability, leading to inconsistencies in yield, purity, and ultimately, experimental outcomes.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. By understanding the critical parameters and potential pitfalls of the synthesis, you can ensure the production of high-quality, consistent material for your research needs.

Overview of the Synthetic Pathway

The most common and direct route to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves the condensation reaction of 2-aminothiazole with ethyl acetoacetate.[1] This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water and ethanol to drive the reaction to completion.

Synthetic_Pathway 2-aminothiazole 2-aminothiazole reaction Condensation (e.g., PPA, Acetic Acid) 2-aminothiazole->reaction ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->reaction product 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one reaction->product Troubleshooting_Workflow start Batch-to-Batch Variability Observed issue Identify Primary Issue start->issue low_yield Low / Variable Yield issue->low_yield Yield impurity Impurity Issues issue->impurity Purity color Color Variation issue->color Appearance check_reagents Verify Reagent Purity & Dryness low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Dehydrating Agent) impurity->optimize_conditions control_temp Strict Temperature Control color->control_temp check_reagents->optimize_conditions monitor_reaction Implement Strict Reaction Monitoring (TLC) optimize_conditions->monitor_reaction improve_purification Refine Purification (Recrystallization, Chromatography) optimize_conditions->improve_purification end Consistent Synthesis Achieved monitor_reaction->end improve_purification->end inert_atm Consider Inert Atmosphere control_temp->inert_atm inert_atm->end

Sources

Validation & Comparative

A Framework for the Comparative Analysis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative study of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one against other established kinase inhibitors. While direct comparative data for this specific compound is not yet widely available in the public domain, this document outlines the scientific rationale, key methodologies, and comparative context necessary to rigorously evaluate its potential as a novel therapeutic agent. The thiazolo[3,2-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, suggesting that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one holds promise as a subject for further investigation.[1][2]

Introduction: The Rationale for Investigating 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

The thiazolo[3,2-a]pyrimidine core is a recurring motif in medicinal chemistry, recognized for its diverse biological activities, including anticancer properties.[1][3][4] This heterocyclic system is considered a purine isostere, suggesting its potential to interact with the ATP-binding sites of various kinases.[1] Derivatives of 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one have demonstrated promising cytotoxic activity against cancer cell lines, positioning this scaffold as a candidate for the development of novel anticancer agents.[5] This guide will focus on a comparative analysis with inhibitors of kinases that are frequently implicated in cancer progression and are known to be targeted by related heterocyclic compounds, namely B-RAF, Casein Kinase 2 (CK2), and Tie-2.

Competitor Kinase Inhibitors: Benchmarks for Comparison

A thorough evaluation of a novel compound requires comparison against well-characterized inhibitors. The following compounds represent relevant benchmarks for a comparative study of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Dabrafenib: A B-RAF Inhibitor

Dabrafenib is a potent and selective inhibitor of the B-RAF serine/threonine kinase, particularly the V600E mutant form, which is prevalent in various cancers, including melanoma.[6] The combination of dabrafenib with the MEK inhibitor trametinib has received FDA approval for treating a range of BRAF V600E-mutated solid tumors.[1][7] Its well-defined mechanism of action and extensive clinical data make it an excellent comparator for assessing potential B-RAF inhibition.

CX-4945 (Silmitasertib): A CK2 Inhibitor

CX-4945 is a first-in-class, orally bioavailable, and highly selective inhibitor of the serine/threonine kinase CK2.[8] CK2 is a ubiquitously expressed kinase that is often upregulated in cancer and is involved in cell growth, proliferation, and survival. CX-4945 is currently in clinical trials for various cancers, including cholangiocarcinoma and multiple myeloma, making it a clinically relevant benchmark for CK2 inhibition.

Regorafenib: A Multi-Kinase Inhibitor including Tie-2

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including Tie-2, VEGFRs, and RAF. Tie-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis and vascular stability. Several small-molecule tyrosine kinase inhibitors that target Tie-2 have been investigated in clinical trials. Regorafenib's broad-spectrum activity and clinical approval for various cancers provide a valuable comparison point for assessing multi-kinase inhibition profiles.

Comparative Analysis: A Proposed Experimental Framework

To comprehensively compare 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with the aforementioned inhibitors, a multi-pronged experimental approach is necessary. This section outlines the key assays and the data required for a robust comparison.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one against a panel of purified kinases, with a focus on B-RAF, CK2, and Tie-2. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Hypothetical Comparative Kinase Inhibition Data (IC50, nM)

CompoundB-RAF (V600E)CK2Tie-2
7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-oneData to be determinedData to be determinedData to be determined
Dabrafenib~0.7>10,000>10,000
CX-4945>10,000~1>10,000
Regorafenib~130Not reported~47

Note: The IC50 values for the competitor compounds are approximate and sourced from publicly available data. The values for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one are placeholders for experimental determination.

Cellular Activity Assessment

Following the biochemical assays, the next crucial step is to evaluate the compound's activity in a cellular context. This is typically achieved by assessing its ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the target kinases.

Table 2: Hypothetical Comparative Cellular Potency (IC50, µM) in Relevant Cancer Cell Lines

CompoundA375 (Melanoma, B-RAF V600E)PC-3 (Prostate, CK2-dependent)HUVEC (Endothelial, Tie-2 expressing)
7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-oneData to be determinedData to be determinedData to be determined
Dabrafenib~0.03>10>10
CX-4945>10~0.5>10
Regorafenib~4~5~0.1

Note: The IC50 values for the competitor compounds are approximate and sourced from publicly available data. The values for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one are placeholders for experimental determination.

Mechanism of Action in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform mechanism-of-action studies. This typically involves using Western blotting to measure the phosphorylation status of downstream substrates of the target kinase.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized and well-documented protocols are essential.

Radiometric Kinase Assay (using γ-³²P-ATP)

This is a traditional and highly sensitive method for measuring kinase activity.

Protocol Steps:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the peptide or protein substrate, and the test compound (7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one or a competitor) at various concentrations.

  • Kinase Addition: Add the purified kinase enzyme to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of γ-³²P-ATP and MgCl₂. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.

  • Separation of Phosphorylated Substrate: Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated γ-³²P-ATP.

  • Quantification: Measure the amount of incorporated radioactivity in the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Radiometric Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Substrate, Inhibitor) add_kinase Add Kinase Enzyme prep_mix->add_kinase start_rxn Initiate with γ-³²P-ATP/MgCl₂ add_kinase->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn spot_paper Spot on Phosphocellulose Paper stop_rxn->spot_paper wash Wash to Remove Unincorporated ³²P-ATP spot_paper->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for a radiometric kinase assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one or the competitor inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Diagram of MTT Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat Add Test Compounds adhere->treat incubate_treatment Incubate (e.g., 72h) treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for an MTT cell viability assay.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation of specific proteins, providing evidence of target engagement in a cellular context.

Protocol Steps:

  • Cell Lysis: Treat cells with the test compounds for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK for the B-RAF pathway).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to ensure equal loading.

Diagram of a Hypothetical B-RAF Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Thiazolopyrimidine 7-Methyl-5H-thiazolo [3,2-a]pyrimidin-5-one Thiazolopyrimidine->BRAF

Caption: Simplified B-RAF signaling pathway.

Conclusion and Future Directions

While 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one belongs to a class of compounds with demonstrated potential as kinase inhibitors, a direct comparative study is essential to ascertain its specific activity, potency, and selectivity. This guide provides a comprehensive roadmap for conducting such a study, from the selection of appropriate competitor compounds to detailed experimental protocols for key assays. The successful execution of these experiments will provide the necessary data to determine if 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one warrants further development as a novel kinase inhibitor for the treatment of cancer or other diseases. Future in vivo studies in relevant animal models would be the subsequent logical step should the in vitro data prove promising.

References

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Confirming the Mechanism of Action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and experimental framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. We will focus on a hypothesized mode of action and leverage knockout studies to provide robust, data-driven validation.

Introduction: The Enigmatic Potential of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine class, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and notably, cytotoxic activity against various cancer cell lines.[3] While the broad therapeutic potential is recognized, the precise molecular mechanism of action for many of these compounds, including 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, remains an area of active investigation.

Some studies suggest that the thiazolo[3,2-a]pyrimidine scaffold may interact with DNA, potentially through intercalation, and certain derivatives are being explored as topoisomerase II inhibitors.[4] Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a well-established target for cancer chemotherapy. For the purpose of this guide, we will proceed with the hypothesis that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one exerts its cytotoxic effects by inhibiting topoisomerase II.

This guide will provide a comprehensive, step-by-step methodology to test this hypothesis using CRISPR-Cas9 mediated knockout studies, a powerful tool for target validation.[5] We will compare the cellular phenotype of wild-type cells with that of topoisomerase II knockout cells in the presence and absence of the compound, providing a clear framework for confirming its mechanism of action.

Experimental Workflow for Target Validation

The core principle of this experimental design is to determine if the genetic removal of the hypothesized target (Topoisomerase II) recapitulates or abrogates the phenotypic effects of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Experimental Workflow cluster_0 Phase 1: Knockout Cell Line Generation & Validation cluster_1 Phase 2: Phenotypic Analysis gRNA_Design gRNA Design & Synthesis (Targeting TOP2A/B) Transfection CRISPR-Cas9 Transfection (e.g., Lipofection, Electroporation) gRNA_Design->Transfection Selection Single Cell Cloning & Expansion Transfection->Selection Validation Knockout Validation (PCR, Sequencing, Western Blot) Selection->Validation Treatment_WT Wild-Type Cells + Compound Treatment Validation->Treatment_WT Proceed to Phenotypic Analysis Treatment_KO Knockout Cells + Compound Treatment Validation->Treatment_KO Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_WT->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Treatment_WT->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX Staining) Treatment_WT->DNA_Damage_Assay Treatment_KO->Cell_Viability Treatment_KO->Apoptosis_Assay Treatment_KO->DNA_Damage_Assay

Caption: Experimental workflow for validating the mechanism of action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Detailed Methodologies

Part 1: Generation and Validation of Topoisomerase II Knockout Cell Lines

1.1. Cell Line Selection: Choose a human cancer cell line known to be sensitive to topoisomerase II inhibitors (e.g., HCT116, HeLa, or a cell line relevant to the intended therapeutic area).

1.2. gRNA Design and Synthesis: Design at least two distinct guide RNAs (gRNAs) targeting an early exon of the topoisomerase II alpha (TOP2A) and/or beta (TOP2B) gene to maximize the likelihood of a functional knockout. Utilize online CRISPR design tools to minimize off-target effects.

1.3. CRISPR-Cas9 Transfection: Co-transfect the chosen cell line with a plasmid expressing Cas9 nuclease and the selected gRNA. Alternatively, use a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic gRNA for improved efficiency and reduced off-target effects.

1.4. Single-Cell Cloning and Expansion: Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution. Expand these single-cell clones to generate clonal populations.

1.5. Knockout Validation: This is a critical step to ensure the genetic modification was successful.

  • Genomic DNA Analysis:

    • PCR Amplification: Amplify the genomic region targeted by the gRNA from both wild-type and clonal cell lines.

    • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.[6]

  • Protein Expression Analysis:

    • Western Blotting: This is the definitive method to confirm the absence of the target protein.[7][8] Lyse wild-type and clonal knockout cells and perform a Western blot using a validated antibody against Topoisomerase II. A complete loss of the protein band in the knockout clones confirms a successful knockout. The presence of a truncated protein may also indicate a knockout.[9]

Part 2: Comparative Phenotypic Analysis

Once a validated Topoisomerase II knockout cell line is established, the following assays should be performed in parallel on both wild-type and knockout cells.

2.1. Cell Viability Assay:

  • Protocol: Seed an equal number of wild-type and knockout cells in 96-well plates. Treat the cells with a dose-response curve of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one for 48-72 hours. Measure cell viability using an MTT or CellTiter-Glo assay.

  • Expected Outcome: If 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one's primary mechanism of action is through Topoisomerase II inhibition, the knockout cells should exhibit significant resistance to the compound compared to the wild-type cells.

2.2. Apoptosis Assay:

  • Protocol: Treat wild-type and knockout cells with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one at a concentration that induces apoptosis in wild-type cells. After 24-48 hours, stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry. Alternatively, measure caspase-3/7 activity.

  • Expected Outcome: Wild-type cells treated with the compound should show a significant increase in apoptosis, while the knockout cells should be protected from compound-induced apoptosis.

2.3. DNA Damage Assay:

  • Protocol: Treat wild-type and knockout cells with the compound for a shorter duration (e.g., 2-6 hours). Fix the cells and perform immunofluorescence staining for the DNA double-strand break marker, phosphorylated histone H2AX (γH2AX).

  • Expected Outcome: Wild-type cells should exhibit a marked increase in γH2AX foci upon treatment, indicative of DNA damage. This effect should be significantly reduced or absent in the knockout cells.

Hypothesized Signaling Pathway

The proposed mechanism of action suggests that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one directly inhibits Topoisomerase II, leading to an accumulation of DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, ultimately culminating in apoptosis.

Signaling Pathway Compound 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one TopoII Topoisomerase II Compound->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Accumulation of breaks (due to inhibition of re-ligation) DDR DNA Damage Response (ATM/ATR activation) DNA_DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized signaling pathway for 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.

Comparative Analysis with Alternative Compounds

To further contextualize the activity of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, it is essential to compare its effects with known Topoisomerase II inhibitors and a negative control.

Compound Class Expected Effect on Wild-Type Cells Expected Effect on Topoisomerase II KO Cells
7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one ThiazolopyrimidineDose-dependent decrease in viability, increased apoptosis and DNA damage.Significantly reduced cytotoxicity, apoptosis, and DNA damage.
Etoposide Topoisomerase II Inhibitor (Positive Control)Dose-dependent decrease in viability, increased apoptosis and DNA damage.High resistance to cytotoxicity, apoptosis, and DNA damage.
Doxorubicin Topoisomerase II Inhibitor & DNA Intercalator (Positive Control)Dose-dependent decrease in viability, increased apoptosis and DNA damage.Partial resistance, as it has a dual mechanism of action.
Cisplatin DNA Cross-linking Agent (Mechanistic Negative Control)Dose-dependent decrease in viability, increased apoptosis and DNA damage.Similar sensitivity to wild-type cells.

Conclusion

The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to confirming the hypothesized mechanism of action of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one as a Topoisomerase II inhibitor. By comparing the phenotypic responses of wild-type and knockout cells to the compound, researchers can generate definitive data to support or refute the proposed mechanism. This approach not only validates the primary target but also provides valuable insights into the compound's specificity and potential for further development as a therapeutic agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.